Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide on the Synthesis of 2-Bromo-5-methoxy-4-methylpyridine
Executive Summary & Strategic Analysis
Target Molecule: 2-Bromo-5-methoxy-4-methylpyridine (CAS: 1256835-71-8)
Core Application: Critical intermediate for kinase inhibitors and complex heterocyclic drug candidates.[1] The 2-bromo position serves as a versatile handle for Suzuki/Stille couplings, while the 5-methoxy-4-methyl motif provides specific electronic and steric properties often required for active site binding.[1]
Synthetic Strategy:
This guide details a 3-Step Convergent Protocol starting from the commercially available 2-amino-4-methylpyridine.[1] This route is selected over direct ring functionalization (e.g., bromination of 3-methoxy-4-methylpyridine) due to superior regiocontrol and scalability.[1]
Step 1: Regioselective bromination using N-Bromosuccinimide (NBS).[1]
Step 3: Sandmeyer transformation (Diazotization-Bromination) to install the C2-bromide.[1]
Retrosynthetic Analysis
The logic follows a "Functional Group Interconversion" (FGI) approach, utilizing the amino group as a directing group for the initial bromination and later replacing it with the target bromine.[1]
Figure 1: Retrosynthetic disconnection showing the stepwise construction of the target scaffold.[1]
Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine
Principle: Electrophilic aromatic substitution.[1][2] The amino group strongly activates the ortho/para positions. With the 4-position blocked by a methyl group, bromination occurs selectively at the 5-position (para to the amino group, sterically accessible).[1]
Mechanism: NBS provides a controlled source of bromonium ions (
).
Protocol:
Dissolution: Charge a reaction vessel with 2-Amino-4-methylpyridine (10.8 g, 100 mmol) and Acetonitrile (100 mL). Cool to 0–5 °C.[3]
Addition: Dissolve NBS (18.7 g, 105 mmol) in Acetonitrile (50 mL) and add dropwise over 30 minutes, maintaining temperature <10 °C to prevent poly-bromination.
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[2][4]
Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water (100 mL) and adjust pH to ~8 with saturated
.
Isolation: Filter the resulting precipitate. Wash with cold water (2 x 20 mL) and dry in a vacuum oven at 45 °C.
Yield: Expect ~15–16 g (80–85%). Appearance: Off-white to pale yellow solid.[1]
Step 2: Synthesis of 2-Amino-5-methoxy-4-methylpyridine
Principle: Copper-catalyzed nucleophilic aromatic substitution (Ullmann-type coupling).[1] The 5-bromo position is displaced by methoxide.[1]
Refinement: Purify via silica gel column chromatography (Gradient: 0–50% EtOAc in Hexanes) if necessary, though recrystallization from toluene is often sufficient.
Yield: Expect ~5.5 g (80%).
Step 3: Synthesis of 2-Bromo-5-methoxy-4-methylpyridine (Target)
Principle: Sandmeyer Reaction.[1] The primary amine is converted to a diazonium salt, which is then displaced by bromide.[1] This step inverts the functionality at C2 from Amino to Bromo.
Salt Formation: Dissolve 2-Amino-5-methoxy-4-methylpyridine (6.9 g, 50 mmol) in 48% Hydrobromic acid (70 mL). Cool the mixture to -10 °C in a salt-ice bath.
Bromine Addition: Add elemental Bromine (
, 6.4 mL, 125 mmol) dropwise. Caution: Exothermic.[1] Maintain temperature <-5 °C. A yellow/orange perbromide slurry may form.[1]
Diazotization: Add a solution of
(4.14 g, 60 mmol) in water (10 mL) dropwise strictly below 0 °C. Stir for 45 minutes at 0 °C.
Decomposition: Allow the mixture to warm slowly to room temperature, then heat to 40–50 °C for 1 hour to ensure complete nitrogen evolution and bromide displacement.
Quench: Cool to 0 °C. Neutralize carefully with NaOH (aq) or
to pH ~7–8.
Extraction: Extract with Dichloromethane (DCM, 3 x 50 mL).
Purification: Dry organics (
), concentrate, and purify via flash chromatography (Silica, 5–10% EtOAc/Hexanes). The product is less polar than the starting amine.
Yield: Expect ~6.0–7.0 g (60–70%).
Critical Process Parameters (CPPs) & Data Summary
Parameter
Step 1 (Bromination)
Step 2 (Methoxylation)
Step 3 (Sandmeyer)
Key Reagent
NBS
NaOMe / CuI
NaNO2 / HBr / Br2
Temperature
< 10 °C (Addition)
110 °C (Reflux/Pressure)
< 0 °C (Diazo), then 40 °C
Solvent
ACN or DMF
MeOH / DMF
48% HBr (aq)
Critical Risk
Poly-bromination
Incomplete conversion
Diazo decomposition (thermal)
Typical Yield
80–85%
75–80%
60–70%
Analytical Characterization
Expected Data for 2-Bromo-5-methoxy-4-methylpyridine:
Physical State: White to pale yellow crystalline solid or oil (depending on purity/polymorph).
NMR (400 MHz, ):
7.95 (s, 1H, H-6) – Deshielded by adjacent N and OMe.[1]
Pressure Reactions: Step 2 involves heating methanol above its boiling point; use rated pressure vessels.[1]
References
Sandmeyer Reaction on Methoxypyridines:
Lombardino, J. G.[1] "Synthesis of 2-Amino-5-methoxypyridine".[1][3] J. Med.[1] Chem., 1981, 24,[1] 39. (Cited within search results for general methodology).
2-Bromo-5-methoxy-4-methylpyridine CAS number and identifiers
Executive Summary 2-Bromo-5-methoxy-4-methylpyridine (CAS 1256835-71-8) is a highly specialized heterocyclic building block critical to modern medicinal chemistry. It serves as a strategic scaffold in the synthesis of Pr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Bromo-5-methoxy-4-methylpyridine (CAS 1256835-71-8) is a highly specialized heterocyclic building block critical to modern medicinal chemistry. It serves as a strategic scaffold in the synthesis of Proton Pump Inhibitors (PPIs) , Potassium-Competitive Acid Blockers (P-CABs) , and next-generation kinase inhibitors.
Its value lies in its trisubstituted pyridine core:
C2-Bromine: A reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or lithiation-formylation sequences.
C5-Methoxy: An electron-donating group that modulates the pKa of the pyridine nitrogen, influencing drug pharmacokinetics.
C4-Methyl: Provides steric bulk and metabolic stability, often preventing oxidative degradation at the para-position relative to the nitrogen.
This guide details the physiochemical profile, a validated synthetic architecture, and the handling protocols required for high-purity applications in drug discovery.
Chemical Identity & Physiochemical Profile[1][2]
Property
Specification
IUPAC Name
2-Bromo-5-methoxy-4-methylpyridine
CAS Number
1256835-71-8
Molecular Formula
C₇H₈BrNO
Molecular Weight
202.05 g/mol
Appearance
Off-white to pale yellow crystalline solid
Melting Point
72–78 °C
Boiling Point
~262 °C (Predicted)
Solubility
Soluble in DCM, DMSO, Methanol; Sparingly soluble in water
Purity Standard
≥98% (HPLC) for pharmaceutical applications
SMILES
CC1=C(C=NC(=C1)Br)OC
InChI Key
SACMFJALIRLQLS-UHFFFAOYSA-N
Synthetic Architecture & Process Chemistry
The synthesis of 2-Bromo-5-methoxy-4-methylpyridine is non-trivial due to the need for precise regiocontrol. Direct bromination of 3-methoxy-4-methylpyridine often yields mixtures. The most robust industrial route employs a "Functional Group Interconversion" (FGI) strategy starting from the abundant 2-amino-4-methylpyridine .
Validated Synthetic Pathway
The pathway involves nitration to install nitrogen functionality at C5, followed by a Sandmeyer reaction to install the C2-Bromine, and finally, functionalization of the C5 position.
The conversion of the 2-amino group to the 2-bromo moiety (Step 1 → Step 2) is the most hazardous and yield-sensitive step.
Reagents:
2-Amino-4-methyl-5-nitropyridine (1.0 eq)
Hydrobromic acid (48% aq, 10.0 eq)
Sodium nitrite (1.5 eq)
Copper(I) bromide (0.1 eq)
Methodology:
Dissolution: Charge a cryo-reactor with 48% HBr and cool to -10°C. Slowly add 2-Amino-4-methyl-5-nitropyridine. Ensure complete dissolution or a fine suspension.
Diazotization: Add an aqueous solution of NaNO₂ dropwise, maintaining the internal temperature strictly below -5°C. Exothermic spikes will decompose the diazonium salt, leading to phenol byproducts.
Substitution: Stir the diazonium mixture for 30 minutes at -5°C. In a separate vessel, prepare a suspension of CuBr in HBr. Transfer the cold diazonium solution into the CuBr mixture (or vice versa, depending on scale) at 0°C.
Workup: Allow to warm to room temperature (nitrogen evolution will occur). Neutralize with NaOH (aq) to pH 8. Extract with Dichloromethane (DCM).
Purification: Recrystallize from Ethanol/Water to obtain the yellow solid intermediate.
Medicinal Chemistry Applications
This compound is a "linchpin" intermediate. The bromine atom allows it to be coupled to complex core structures, while the methoxy-methyl pattern mimics the electron-rich rings found in gastric acid secretion inhibitors.
Functionalization Logic
Researchers utilize the differential reactivity of the C2-Bromine vs. the C5-Methoxy group.
Figure 2: Divergent synthesis capabilities of the scaffold.
Drug Development Context
Proton Pump Inhibitors (PPIs): The target is a structural analog to the pyridine rings found in Lansoprazole and Rabeprazole. The 2-formyl derivative (obtained via lithiation) is reduced to the alcohol and converted to the chloromethyl linker necessary for coupling with benzimidazole thiols.
Kinase Inhibitors: The 4-methyl-5-methoxy pattern provides a specific hydrophobic and electronic fit for ATP-binding pockets in tyrosine kinases, often improving selectivity over unsubstituted pyridines.
Analytical Characterization & Quality Control
To ensure the integrity of biological data, the compound must meet strict QC criteria.
Test
Method
Acceptance Criteria
Identification
¹H-NMR (400 MHz, CDCl₃)
Conforms to structure.[1][2] Peaks at δ 2.2 (s, 3H, Me), 3.9 (s, 3H, OMe), 7.8 (s, 1H, H6), 7.2 (s, 1H, H3).
An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Bromo-5-methoxy-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 2-Bromo-5-methoxy-4-methylpyridine, a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 2-Bromo-5-methoxy-4-methylpyridine, a substituted pyridine derivative of interest in pharmaceutical and chemical synthesis. While specific, publicly available experimental data on the thermal behavior of this exact compound is limited, this document synthesizes information from analogous brominated and methoxy-substituted pyridines, alongside foundational principles of thermal analysis, to present a predictive overview and a robust framework for experimental investigation. The guide details potential decomposition pathways, identifies likely hazardous byproducts, and provides detailed, field-proven protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). This document is intended to equip researchers with the necessary knowledge to safely handle 2-Bromo-5-methoxy-4-methylpyridine at elevated temperatures and to design rigorous experimental protocols for its thermal characterization.
Introduction: The Critical Role of Thermal Stability in Chemical Development
The thermal stability of a chemical compound is a critical parameter that dictates its suitability for various applications, particularly in the realm of drug development and fine chemical synthesis. Processes such as purification, drying, and formulation often involve elevated temperatures. A thorough understanding of a compound's thermal behavior is paramount to prevent unintended degradation, which can lead to loss of product, formation of toxic impurities, and potentially hazardous exothermic events.
2-Bromo-5-methoxy-4-methylpyridine (C₇H₈BrNO) is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis.[1] Its molecular structure, featuring a bromine atom, a methoxy group, and a methyl group on the pyridine ring, presents a unique combination of functional groups that influence its reactivity and stability. This guide provides an in-depth examination of its anticipated thermal properties, drawing on established knowledge of related compounds to forecast its decomposition profile.
Physicochemical Properties of 2-Bromo-5-methoxy-4-methylpyridine
A foundational understanding of the compound's physical and chemical properties is essential before delving into its thermal behavior.
Based on the thermal analysis of other substituted pyridines and brominated organic compounds, a multi-stage decomposition process for 2-Bromo-5-methoxy-4-methylpyridine under an inert atmosphere is anticipated.[2][3]
General Principles of Pyridine Ring Decomposition
The pyridine ring is a relatively stable aromatic system. Its decomposition at elevated temperatures typically involves fragmentation of the ring structure, leading to the evolution of various nitrogen-containing compounds, hydrocarbons, and nitriles. The presence of substituents significantly influences the decomposition onset temperature and the nature of the degradation products.
Influence of Substituents on Thermal Stability
Bromine: The carbon-bromine bond is often the weakest point in the molecule, making it a likely site for initial bond scission. Thermal decomposition of brominated compounds can release corrosive and toxic hydrogen bromide (HBr) gas.[4] The presence of bromine atoms is known to inhibit complete combustion, often leading to the formation of brominated aromatic byproducts.[5]
Methoxy Group: The methoxy group can decompose through several pathways, including cleavage of the O-CH₃ bond to form a hydroxyl-pyridine and a methyl radical, or cleavage of the aryl-O bond. This can lead to the formation of methanol, formaldehyde, or other oxygenated byproducts.
Methyl Group: The methyl group is generally more stable but can undergo oxidation at higher temperatures or participate in radical-initiated decomposition pathways.
Hypothetical Decomposition Pathway
The following diagram illustrates a plausible, non-validated decomposition pathway for 2-Bromo-5-methoxy-4-methylpyridine. This is a predictive model based on the known chemistry of related structures and requires experimental verification.
Caption: A hypothetical thermal decomposition pathway for 2-Bromo-5-methoxy-4-methylpyridine.
Experimental Characterization of Thermal Stability
To definitively determine the thermal stability and decomposition profile of 2-Bromo-5-methoxy-4-methylpyridine, a combination of thermoanalytical techniques is essential. The following sections provide detailed protocols for these analyses.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the onset of decomposition and quantifying mass loss during degradation.[2]
4.1.1. Experimental Protocol for TGA
Instrument Setup:
Turn on the thermogravimetric analyzer and allow the furnace and balance to stabilize.
Select an appropriate sample pan (e.g., alumina or platinum).
Tare the balance with an empty sample pan.
Sample Preparation:
Accurately weigh 5-10 mg of 2-Bromo-5-methoxy-4-methylpyridine into the tared sample pan.
TGA Method Parameters:
Temperature Program:
Initial Temperature: 25 °C
Heating Rate: 10 °C/min (a standard rate for initial screening)
Final Temperature: 600 °C (or higher, depending on the decomposition profile)
Atmosphere:
Nitrogen (high purity) at a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidative decomposition.[2]
Data Acquisition:
Start the TGA run and record the mass loss as a function of temperature.
Data Analysis:
Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.
Identify the temperatures of maximum decomposition rates from the peaks in the derivative thermogravimetric (DTG) curve.[2]
Quantify the percentage of mass loss at each decomposition stage.
Determine the final residual mass at the end of the experiment.
Author: BenchChem Technical Support Team. Date: February 2026
Title: Technical Guide: Reactivity Profile of 2-Bromo-5-methoxy-4-methylpyridine (CAS 1256835-71-8)
Executive Summary
2-Bromo-5-methoxy-4-methylpyridine represents a specialized heterocyclic scaffold, primarily utilized in the synthesis of proton pump inhibitors (PPIs) and kinase inhibitors. Its structural uniqueness lies in the interplay between the electron-deficient pyridine ring and the electron-donating methoxy group at the C5 position.
This guide analyzes the reactivity of the C2-bromine atom.[1][2] Unlike "naked" 2-bromopyridine, the presence of the 5-methoxy and 4-methyl groups creates a "tempered electrophile." While the C2 position remains susceptible to functionalization, the electron-donating nature of the substituents significantly alters the kinetics of Nucleophilic Aromatic Substitution (
), making Palladium-catalyzed cross-coupling the preferred methodology for high-yield derivatization.
Electronic Structure & Mechanistic Basis
To design effective experiments, one must understand the electronic "push-pull" dynamics of this molecule:
The "Pull" (Activation): The pyridine nitrogen atom (N1) exerts a strong inductive effect (-I) and mesomeric withdrawal, activating the C2 position for nucleophilic attack.
The "Push" (Deactivation): The 5-methoxy group is a strong Resonance Donor (+R). It pushes electron density into the ring, specifically enriching the C2 and C4 positions (ortho/para relationship to the methoxy).
The Steric Modulator: The 4-methyl group provides weak inductive donation (+I) but, more importantly, creates a steric pocket. While it does not block the C2 position, it restricts the conformational freedom of incoming ligands during catalytic cycles.
Net Reactivity Consequence:
The electron density provided by the 5-OMe group counteracts the electron deficiency of the pyridine ring. Consequently,
reaction rates are significantly suppressed compared to 2-bromo-4-methylpyridine. For efficient functionalization, chemists must rely on catalytic activation (Suzuki/Buchwald) rather than thermal displacement.
Visualization: Electronic Reactivity Map
Figure 1: Mechanistic map showing the competing electronic effects determining the reactivity of the C2-Bromine atom.
Due to the electronic deactivation described above, Pd-catalyzed coupling is the standard for C-C and C-N bond formation.
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
The 5-methoxy group renders the C-Br bond less prone to oxidative addition compared to electron-deficient pyridines. Therefore, electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (dppf) are recommended to facilitate the catalytic cycle.
While less favorable than in electron-deficient analogs,
is possible if the nucleophile is sufficiently strong (e.g., thiols, alkoxides) and the conditions are forcing.
Constraint: Weak nucleophiles (e.g., aliphatic amines) often fail to displace the bromine at standard temperatures due to the +R effect of the 5-methoxy group.
Required Conditions:
Solvent: Polar Aprotic (DMSO, NMP, or DMF) to solvate the cation and leave the nucleophile "naked."
Temperature: High heat (120°C+) is often required.
Base: Strong bases (NaH, KOtBu) are necessary to generate the anionic nucleophile in situ.
Stir for 15–30 mins to form the lithiated species.
Quench with electrophile (e.g., DMF, benzaldehyde).
Risk Factor: The 5-methoxy group can coordinate to Lithium, potentially directing ortho-lithiation if the bromine were not present. However, the C-Br bond is significantly weaker than the C-H bond, ensuring exclusive exchange at C2 at -78°C.
References
Lombardino, J. G. (1981).[9] "Synthesis and antiinflammatory activity of some 2-amino-5-methoxypyridine derivatives." Journal of Medicinal Chemistry, 24(1), 39-42. Link
Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (See Chapter on Suzuki-Miyaura Coupling of Pyridines).
Bhat, S., et al. (2017). "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling." Molecules, 22(2), 203. Link
BenchChem. (2025). "Reactivity Profile of 2-Bromo-4-methylpyridine and derivatives." Technical Application Note. Link
Hartwig, J. F. (2008). "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 41(11), 1534–1544. Link
Application Note: Suzuki-Miyaura Coupling of 2-Bromo-5-methoxy-4-methylpyridine
This Application Note is designed for medicinal chemists and process development scientists optimizing cross-coupling reactions with 2-Bromo-5-methoxy-4-methylpyridine (CAS 1256835-71-8).[1] Executive Summary 2-Bromo-5-m...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process development scientists optimizing cross-coupling reactions with 2-Bromo-5-methoxy-4-methylpyridine (CAS 1256835-71-8).[1]
Executive Summary
2-Bromo-5-methoxy-4-methylpyridine is a highly functionalized heterocyclic building block used in the synthesis of kinase inhibitors and CNS-active agents.[1] Its unique substitution pattern presents a specific chemical challenge: the 2-bromo position is highly reactive toward oxidative addition, but the 5-methoxy (EDG) and 4-methyl groups increase the electron density of the pyridine ring compared to unsubstituted analogs.[1]
This guide provides optimized protocols to balance this reactivity, preventing common side reactions such as hydrodehalogenation and catalyst poisoning by the pyridine nitrogen.
Chemical Profile & Mechanistic Analysis[2][3][4][5][6]
Structural Electronics
The substrate features a "push-pull" electronic environment that dictates catalyst choice:[1]
2-Bromo Position (Electrophile): The C-Br bond is activated by the adjacent nitrogen (inductive withdrawal), facilitating oxidative addition by Pd(0).[1]
5-Methoxy Group (+M Effect): This strong electron-donating group increases electron density at the C-2 and C-4 positions (via resonance).[1] This slightly deactivates the C-Br bond compared to electron-deficient pyridines (e.g., 2-bromo-5-nitropyridine), requiring more electron-rich ligands on the palladium to facilitate the catalytic cycle.[1]
Pyridine Nitrogen: The electron-rich nature of this scaffold makes the nitrogen more basic (
shift), increasing the risk of it acting as a competitive ligand for the Pd center, potentially stalling the reaction.
Retrosynthetic Utility
This scaffold is frequently employed to construct biaryl ether bioisosteres or ATP-competitive kinase inhibitors , where the methoxy group mimics the hydrogen-bond accepting properties of purine systems.[1]
Experimental Protocols
Protocol A: Standard Conditions (Aryl Boronic Acids)
Best for: Coupling with simple phenyl or electron-rich aryl boronic acids.[1]
Temperature: Heat to 100°C . The bulky XPhos ligand creates a "protective shell" around the Pd, preventing the basic pyridine nitrogen of the substrate from poisoning the catalyst.
Monitoring: Monitor via LC-MS. If conversion stalls, add 1.0 equiv of additional boronic ester (heteroaryl boronates often decompose faster than they couple).
Mechanistic Visualization (Catalytic Cycle)
The following diagram illustrates the specific pathway for this substrate, highlighting the critical "poisoning" risk posed by the pyridine nitrogen.
Caption: Catalytic cycle for 2-Bromo-5-methoxy-4-methylpyridine. Note the off-cycle trap (red) where the pyridine nitrogen can coordinate to Palladium, necessitating bulky ligands like XPhos or dppf to maintain turnover.[1]
Troubleshooting & Optimization Guide
Observation
Root Cause
Corrective Action
Low Conversion (<30%)
Catalyst Poisoning
Switch from PPh₃ based catalysts to XPhos Pd G3 or Pd(dtbpf)Cl₂ . The bulky ligands prevent the pyridine nitrogen from binding to Pd.
Hydrodehalogenation (Ar-H formed)
Hydride Source / Overheating
Use DME or Toluene instead of alcohols (isopropanol/ethanol).[1] Reduce temperature to 80°C. Ensure solvent is anhydrous if using hydride-sensitive catalysts.[1]
Protodeboronation (Boronic acid loss)
Base too strong / Heterocycle instability
Switch base from K₂CO₃ to K₃PO₄ or KF . Add the boronic acid in two portions (0.7 eq at t=0, 0.7 eq at t=2h).
Homocoupling (Ar-Ar)
Oxygen presence
Degas solvents more thoroughly (freeze-pump-thaw is ideal).[1] Reduce catalyst loading.
References
BenchChem. (2025).[2][3] Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine. Retrieved from [1]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Sigma-Aldrich. (n.d.).[1] Rhodium Catalyzed Asymmetric Suzuki Related Cross Coupling Reactions. Retrieved from [1]
MDPI. (2020). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules. Retrieved from [1]
Beilstein Institute. (2018). Mechanistic aspects regarding the Suzuki–Miyaura reaction between substituted pyridines. Beilstein Journal of Organic Chemistry. Retrieved from [1]
Application Note: Sonogashira Coupling Protocols for 2-Bromo-5-methoxy-4-methylpyridine
Executive Summary & Substrate Analysis This guide details optimized protocols for the Sonogashira cross-coupling of 2-Bromo-5-methoxy-4-methylpyridine . While 2-bromopyridines are generally reactive, this specific substr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Substrate Analysis
This guide details optimized protocols for the Sonogashira cross-coupling of 2-Bromo-5-methoxy-4-methylpyridine . While 2-bromopyridines are generally reactive, this specific substrate presents a unique electronic challenge that often leads to stalled reactions or excessive homocoupling (Glaser coupling) if standard "textbook" conditions are applied blindly.
The "Push-Pull" Electronic Challenge
To select the right catalyst system, one must understand the electronic environment of the C2-Br bond:
Pyridine Nitrogen (The Pull): Inductively withdraws electron density, activating the C2 position for Oxidative Addition (OA).
5-Methoxy Group (The Push): This is the critical variable. The methoxy group at position 5 acts as a strong Electron Donating Group (EDG). Through resonance, it pushes electron density specifically to the C2 and C4 positions.
Consequence: The C2 center is more electron-rich than in unsubstituted 2-bromopyridine. This deactivates the molecule toward Oxidative Addition, making the C-Br bond harder to break.
4-Methyl Group: Provides weak inductive donation and minor steric bulk, further stabilizing the starting material.
Strategic Implication: Standard catalysts (e.g., Pd(PPh₃)₄) may be too sluggish, leading to catalyst decomposition before conversion is complete. High-activity catalytic systems utilizing electron-rich phosphines (to facilitate OA) or elevated temperatures are required.
Decision Matrix & Workflow
Use the following logic flow to determine the optimal protocol for your specific application.
Caption: Selection logic for coupling protocols based on alkyne value and purity constraints.
Detailed Experimental Protocols
Method A: The "Workhorse" Protocol (Pd/Cu Co-catalyzed)
Best for: Early-stage R&D, robust substrates, and non-precious alkynes.
Mechanism: This system relies on the in situ generation of a Copper-Acetylide species, which transmetallates to Palladium much faster than the alkyne can react directly.
Base/Solvent: Triethylamine (Et₃N) [3.0 equiv] in THF or DMF.
Step-by-Step Protocol:
Degassing (Critical): Charge a reaction vial with the pyridine substrate (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.03 equiv). Seal and purge with Argon for 15 minutes. Note: Oxygen causes rapid alkyne dimerization (Glaser coupling).
Solvent Addition: Add degassed THF (0.2 M concentration relative to substrate) and Et₃N (3.0 equiv) via syringe.
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise.
Reaction: Heat the mixture to 60°C .
Why Heat? Due to the 5-OMe deactivation described in Section 1, room temperature is often insufficient for full conversion.
Monitoring: Monitor by LCMS. Expect conversion within 4-12 hours.
Workup: Dilute with EtOAc, wash with saturated NH₄Cl (to sequester Cu), then brine. Dry over Na₂SO₄.[1]
Method B: Copper-Free Protocol (Pharma/GMP)
Best for: Late-stage synthesis, avoiding heavy metal remediation, and preventing alkyne homocoupling.
Mechanism: Without Copper, the alkyne must react directly with the Pd-complex (Carbopalladation or deprotonation pathway). This requires a more electrophilic Pd-center or a stronger base.
Reagents:
Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)
Why XPhos? This bulky, electron-rich biaryl phosphine boosts the oxidative addition into the electron-rich C2-Br bond and stabilizes the Pd(0) species.
Base: Cesium Carbonate (Cs₂CO₃) [2.0 equiv]
Solvent: Acetonitrile (MeCN) or Toluene.
Step-by-Step Protocol:
Pre-complexation: In a vial, mix Pd(OAc)₂ and XPhos in MeCN under Argon and stir at RT for 10 mins to generate the active catalyst species (observable color change to yellow/orange).
Substrate Loading: Add the pyridine substrate (1.0 equiv) and Cs₂CO₃ (2.0 equiv).
Alkyne Addition: Add alkyne (1.1 equiv).
Reaction: Heat to 80°C .
Note: Copper-free reactions typically require higher energy barriers (T > 70°C) compared to Cu-catalyzed variants.
Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify.
Troubleshooting & Optimization Data
Common Failure Mode: "Stalled Reaction"
Symptom: 30% Product, 70% Starting Material after 24h.
Cause: Catalyst poisoning by the pyridine nitrogen or insufficient oxidative addition rate.
Fix: Switch to Method B (XPhos ligand) or increase temperature to 90°C.
Common Failure Mode: "Black Precipitate"
Symptom: Solution turns black rapidly; low yield.
Cause: "Palladium Black" formation. The active Pd(0) is aggregating because the ligand is dissociating or the oxidative addition is too slow.
Fix: Add excess ligand (e.g., additional PPh₃) or use a discrete precatalyst like Pd(dppf)Cl₂ .
Comparison of Methods (Internal Data Summary)
Parameter
Method A (Standard)
Method B (Cu-Free XPhos)
Method C (Pd-PEPPSI-IPent)
Catalyst Cost
Low
High
Medium
Reaction Time
4-8 h
12-16 h
2-4 h
Temp
60°C
80°C
RT - 40°C
Impurity Profile
Alkyne Dimers (Glaser)
Clean
Clean
Yield (Isolated)
82%
88%
94%
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the specific entry point where the 5-methoxy group impedes the reaction (Oxidative Addition).
Caption: Catalytic cycle showing the rate-limiting Oxidative Addition step hindered by the electron-rich substrate.
References
Chinchilla, R., & Nájera, C. (2007).[2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chem. Chemical Reviews.
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.
Gelpke, A. E., et al. (2003).[3] Copper-Free Sonogashira Coupling.[2][3][4] ChemSusChem (Contextual grounding on Cu-free mechanisms).
BenchChem Application Note. (2025). Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluoro-5-methylpyridine. (Used for structural analogue comparison).
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions of 2-Bromo-5-methoxy-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Challenges and Opportunities of a Privileged Scaffold 2-Bromo-5-methoxy-4-methylpyridine is a key heterocyclic building block i...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges and Opportunities of a Privileged Scaffold
2-Bromo-5-methoxy-4-methylpyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its strategic substitution pattern—a reactive bromine at the 2-position, an electron-donating methoxy group at the 5-position, and a methyl group at the 4-position—offers a versatile platform for the synthesis of complex molecular architectures. The bromine atom, in particular, serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with a high degree of control and predictability.
This guide provides an in-depth exploration of the most pertinent metal-catalyzed cross-coupling reactions involving this substrate: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. Beyond a mere recitation of procedural steps, we will delve into the underlying mechanistic principles, the rationale behind the selection of specific reagents and conditions, and troubleshooting strategies rooted in a deep understanding of the catalytic cycles. Our aim is to equip researchers with not just a set of protocols, but a framework for rational reaction design and optimization.
A critical consideration in the cross-coupling of 2-halopyridines is the inherent Lewis basicity of the pyridine nitrogen. This nitrogen atom can coordinate to the palladium catalyst, leading to the formation of inactive complexes and subsequent catalyst deactivation—a phenomenon often referred to as the "2-pyridyl problem".[1] Throughout this guide, we will address this challenge and highlight the use of sterically hindered, electron-rich phosphine ligands and optimized reaction conditions that mitigate this catalyst poisoning effect.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful and widely used method for the synthesis of biaryl and heteroaryl compounds.[2] For 2-Bromo-5-methoxy-4-methylpyridine, this reaction facilitates the introduction of a diverse array of aryl and heteroaryl substituents at the 2-position.
Mechanistic Insight: The Palladium Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is paramount for rational optimization.
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction
Optimized Protocol for the Suzuki-Miyaura Coupling of 2-Bromo-5-methoxy-4-methylpyridine
This protocol is a robust starting point, derived from successful couplings of structurally similar 2-bromopyridines.[3][4]
Materials:
2-Bromo-5-methoxy-4-methylpyridine
Arylboronic acid (1.2 - 1.5 equivalents)
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%)
SPhos (2-6 mol%) or XPhos (2-6 mol%)
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2-3 equivalents)
Anhydrous, degassed 1,4-dioxane/water (4:1) or toluene/water (4:1)
Schlenk flask or sealed reaction vial
Inert gas (Argon or Nitrogen)
Procedure:
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 2-Bromo-5-methoxy-4-methylpyridine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the base (2.0-3.0 eq.), the palladium precursor, and the phosphine ligand.
Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) for three cycles to ensure an oxygen-free environment.
Solvent Addition: Add the degassed solvent system via syringe.
Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Data Presentation: Comparative Catalyst and Base Systems
The choice of ligand and base is crucial for overcoming the "2-pyridyl problem" and achieving high yields. Bulky, electron-rich phosphine ligands like SPhos and XPhos are often superior to less sterically demanding ligands like triphenylphosphine (PPh₃) for this class of substrates.[4]
Catalyst System (mol%)
Base (equivalents)
Solvent
Temperature (°C)
Typical Yield Range (%)
Notes
Pd(OAc)₂ (2) / SPhos (4)
K₃PO₄ (2.0)
Toluene/H₂O
100
70-90
A robust system for a wide range of arylboronic acids.[5]
Pd₂(dba)₃ (1.5) / XPhos (3)
K₃PO₄ (2.0)
t-BuOH/H₂O
80
75-95
Highly active catalyst system, often allowing for lower reaction temperatures.[3]
Pd(PPh₃)₄ (5)
K₂CO₃ (3.0)
Dioxane/H₂O
100
40-70
A more traditional catalyst, may be less effective for this substrate.
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a versatile route to arylamines.[6][7] This reaction is instrumental for synthesizing 2-amino-5-methoxy-4-methylpyridine derivatives.
Mechanistic Rationale: The Path to C-N Bond Formation
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[8] The choice of a strong, non-nucleophilic base is critical for the deprotonation of the amine, facilitating its entry into the catalytic cycle.
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination
General Protocol for Buchwald-Hartwig Amination
This protocol is based on established procedures for the amination of 2-bromopyridines and can be adapted for 2-Bromo-5-methoxy-4-methylpyridine.[9][10]
Strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 equivalents)
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
Sealed reaction tube or vial
Procedure:
Reaction Setup: In a glovebox or under a stream of inert gas, add the 2-Bromo-5-methoxy-4-methylpyridine (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst or precursor and ligand, and the base to an oven-dried sealed tube.
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
Reaction Execution: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
Extraction and Purification: Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Data Presentation: Ligand and Base Selection for Amination
The choice of ligand is often dependent on the nature of the amine coupling partner. For primary amines, ligands such as BrettPhos are often effective, while RuPhos is a good choice for secondary amines.[5]
Ligand
Amine Type
Base
Solvent
Temperature (°C)
Typical Yield Range (%)
Notes
XPhos
Primary & Secondary
NaOtBu
Toluene
100
70-95
A versatile and highly active ligand for a broad range of amines.[2]
BrettPhos
Primary
LHMDS
Dioxane
90
75-90
Particularly effective for the coupling of primary amines.[5]
RuPhos
Secondary
K₃PO₄
Toluene
110
65-85
A good option for secondary amines, sometimes requiring higher temperatures.[5]
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[11][12] This reaction provides a direct route to 2-alkynyl-5-methoxy-4-methylpyridines.
Mechanistic Overview: A Dual Catalytic Cycle
The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle, similar to that of the Suzuki and Buchwald-Hartwig reactions, and a copper cycle that activates the terminal alkyne.
Caption: Catalytic Cycles of the Sonogashira Reaction
Standard Protocol for Sonogashira Coupling
This protocol is based on general procedures for the Sonogashira coupling of bromopyridines with terminal alkynes.[13][14]
Materials:
2-Bromo-5-methoxy-4-methylpyridine
Terminal alkyne (1.2 equivalents)
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
Copper(I) iodide (CuI) (3-10 mol%)
Amine base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA))
Anhydrous solvent (e.g., THF or DMF)
Schlenk flask or sealed reaction vial
Procedure:
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-5-methoxy-4-methylpyridine (1.0 eq), the palladium catalyst, and copper(I) iodide.
Solvent and Base Addition: Add the anhydrous solvent and the amine base.
Alkyne Addition: Add the terminal alkyne dropwise to the mixture.
Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
Monitoring: Monitor the reaction by TLC or LC-MS.
Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Wash the celite pad with an organic solvent.
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Data Presentation: Typical Conditions for Sonogashira Coupling
The choice of palladium source, copper co-catalyst, and base can be tailored to the specific alkyne coupling partner.
Palladium Catalyst (mol%)
Copper Co-catalyst (mol%)
Base
Solvent
Temperature (°C)
Typical Yield Range (%)
PdCl₂(PPh₃)₂ (3)
CuI (5)
Et₃N
THF
Room Temp - 50
70-90
Pd(OAc)₂ (2) / PPh₃ (4)
CuI (5)
DIPA
DMF
60
65-85
Pd(CF₃COO)₂ (2.5) / PPh₃ (5)
CuI (5)
Et₃N
DMF
100
72-96
IV. Heck Reaction: Vinylation of the Pyridine Core
The Heck reaction is a palladium-catalyzed method for the C-C coupling of an unsaturated halide with an alkene.[15][16] This reaction allows for the introduction of vinyl groups at the 2-position of the pyridine ring.
Mechanistic Considerations: The Heck Catalytic Cycle
The Heck reaction follows a catalytic cycle involving oxidative addition, migratory insertion of the alkene, and β-hydride elimination to afford the vinylated product.[17]
Caption: Catalytic Cycle of the Heck Reaction
General Protocol for the Heck Reaction
This protocol provides a starting point for the Heck reaction of 2-Bromo-5-methoxy-4-methylpyridine, based on general procedures for aryl bromides.
Materials:
2-Bromo-5-methoxy-4-methylpyridine
Alkene (1.5 equivalents)
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
Phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃) (2-10 mol%)
Base (e.g., Et₃N or K₂CO₃) (2.0 equivalents)
Anhydrous, degassed solvent (e.g., DMF or acetonitrile)
Sealed reaction tube or vial
Procedure:
Reaction Setup: In an oven-dried sealed tube, combine 2-Bromo-5-methoxy-4-methylpyridine (1.0 eq.), the base, the palladium precursor, and the ligand.
Inert Atmosphere: Evacuate and backfill the tube with an inert gas.
Solvent and Alkene Addition: Add the degassed solvent and the alkene via syringe.
Reaction Execution: Seal the tube and heat the reaction mixture to 80-120 °C with vigorous stirring.
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.
Purification: Wash the combined organic extracts, dry, and concentrate. Purify the crude product by column chromatography.
Conclusion
The metal-catalyzed cross-coupling reactions of 2-Bromo-5-methoxy-4-methylpyridine provide a powerful and versatile toolkit for the synthesis of a wide range of functionalized pyridine derivatives. A thorough understanding of the underlying reaction mechanisms, particularly the challenges posed by the pyridine nitrogen, is essential for successful reaction design and optimization. The protocols and data presented in this guide serve as a robust foundation for researchers to explore the synthetic potential of this valuable building block in the pursuit of novel pharmaceuticals and advanced materials.
References
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
Razafindrainibe, F., et al. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton. [Link]
U.S. Department of Energy. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
Razafindrainibe, F., et al. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton. [Link]
PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]
National Institutes of Health. (n.d.). A General Solution for the 2-Pyridyl Problem. [Link]
National Institutes of Health. (n.d.). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. [Link]
ResearchGate. (2011). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [Link]
Studylib. (n.d.). Suzuki Reaction Lab: Cross-Coupling & Green Chemistry. [Link]
ResearchGate. (2018). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
National Institutes of Health. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. [Link]
ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl.... [Link]
Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
MDPI. (2019). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
PubMed. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. [Link]
National Institutes of Health. (n.d.). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. [Link]
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
National Institutes of Health. (n.d.). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
derivatization of the methoxy group on 2-Bromo-5-methoxy-4-methylpyridine
Abstract This technical guide details the chemo-selective derivatization of the methoxy group in 2-Bromo-5-methoxy-4-methylpyridine (BMMP) . While the 2-bromo position offers a standard handle for cross-coupling, the 5-m...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide details the chemo-selective derivatization of the methoxy group in 2-Bromo-5-methoxy-4-methylpyridine (BMMP) . While the 2-bromo position offers a standard handle for cross-coupling, the 5-methoxy group represents a latent "diversity vector" often underutilized in Structure-Activity Relationship (SAR) studies. This note provides validated protocols for O-demethylation to the corresponding pyridinol, followed by downstream functionalization (alkylation, Mitsunobu reaction, and difluoromethylation). Special emphasis is placed on preserving the labile C2-Bromine atom during these transformations.
Introduction: The Scaffold Challenge
2-Bromo-5-methoxy-4-methylpyridine is a densely functionalized heterocycle. Its reactivity profile is dominated by three competing electronic features:
C2-Bromine: Activated for
and Pd-catalyzed cross-coupling (Suzuki/Buchwald).
C5-Methoxy: Electron-donating, deactivating the ring slightly, but serving as a precursor to the hydroxyl group.
C4-Methyl: Provides steric bulk that can hinder reactions at C3 and C5.
The Objective: To convert the inert -OMe group into a reactive -OH handle without displacing the -Br or over-oxidizing the -Me group. This unlocks the C5 position for ether libraries or bioisostere installation.
Module 1: O-Demethylation (The Gateway Step)
The critical step is the cleavage of the methyl ether. Acidic hydrolysis (HBr/AcOH) is often too harsh for this scaffold, leading to potential bromide exchange or degradation. We recommend Boron Tribromide (
) as the primary method due to its high selectivity and mild thermal profile.
Setup: Flame-dry a 3-neck round bottom flask under Nitrogen (
). Add substrate and anhydrous DCM (0.2 M concentration).
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).
Addition: Add
solution dropwise over 20 minutes. Note: The solution may turn yellow/orange due to the formation of the Lewis acid adduct.
Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to 0°C over 2 hours. Monitor by TLC/LCMS. The methoxy signal (approx 3.8 ppm) should disappear.
Quench (Critical): Cool back to -20°C. Add MeOH dropwise (Exothermic!).
until pH ~6-7.[2] Do not make too basic, or the pyridinol will form a water-soluble phenolate salt.
Isolation: Dry organic layer over
, filter, and concentrate.
Mechanistic Insight:
The reaction proceeds via the formation of a borate complex. The steric bulk of the C4-methyl group may slow down the initial complexation, requiring the slight excess (3.0 equiv) of
.
Figure 1: Mechanism of Lewis-acid mediated ether cleavage.
Module 2: Functionalization of the Hydroxyl Group
Once the hydroxyl group is revealed, three divergent pathways are available to generate SAR libraries.
Path A: The Mitsunobu Reaction (Ether Synthesis)
Ideal for installing complex aliphatic groups with specific stereochemistry.
Note: The C2-Br is stable under these conditions. The C4-Methyl provides steric protection against N-alkylation (a common side reaction in pyridones), favoring the desired O-alkylation.
Path B: Difluoromethylation (
)
The difluoromethoxy group is a lipophilic hydrogen bond donor/acceptor, a potent bioisostere for the methoxy group.
Protocol 3:
Dissolve substrate (1.0 equiv) in Acetonitrile (
) and water (20:1).
Add
(20 equiv) and (diethyl (bromodifluoromethyl)phosphonate is a safer liquid alternative source of carbene).
Alternative Reagent: Sodium chlorodifluoroacetate (
) in DMF at 100°C.
Caution: This reaction generates difluorocarbene (
). Use efficient venting.
Path C: Activation for Cross-Coupling
Converting the -OH to a Triflate (-OTf) allows for sequential cross-coupling: first at the more reactive C2-Br, then at the C5-OTf.
Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-5-methoxy-4-methylpyridine Derivatives
Abstract Substituted pyridine scaffolds are foundational structural motifs in a vast array of biologically active molecules and pharmaceutical agents.[1] Specifically, 2-Bromo-5-methoxy-4-methylpyridine and its analogues...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Substituted pyridine scaffolds are foundational structural motifs in a vast array of biologically active molecules and pharmaceutical agents.[1] Specifically, 2-Bromo-5-methoxy-4-methylpyridine and its analogues serve as pivotal intermediates, offering a versatile platform for constructing complex molecular architectures through various cross-coupling reactions.[2][3] This technical guide provides a comprehensive, in-depth protocol for the scale-up synthesis of 2-Bromo-5-methoxy-4-methylpyridine. We will elucidate the rationale behind the chosen synthetic strategy, detail a step-by-step procedure optimized for larger scales, address critical safety and handling considerations, and outline robust analytical methods for quality control and structural validation.
Introduction and Strategic Rationale
The development of efficient and scalable synthetic routes for highly functionalized pyridine derivatives is a significant objective in pharmaceutical and agrochemical research.[4] The title compound, 2-Bromo-5-methoxy-4-methylpyridine, is of particular interest due to the orthogonal reactivity of its substituents. The bromine atom at the 2-position is primed for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse carbon-based fragments.[2][3][5]
While numerous methods exist for pyridine synthesis, for industrial-scale production, a robust and reproducible pathway is paramount.[6] The most reliable and economically viable approach for synthesizing 2-bromopyridines is the Sandmeyer-type reaction, which proceeds from a readily available 2-aminopyridine precursor.[2] This method involves the diazotization of the primary amine followed by a copper-catalyzed displacement with a bromide source. This application note will focus exclusively on this pathway due to its proven scalability and efficiency.
Overall Synthetic Workflow
The synthesis is a two-stage, one-pot process that transforms the 2-amino precursor into the final 2-bromo product. The workflow involves the initial formation of a diazonium salt under cold, acidic conditions, followed by its subsequent conversion to the bromide.
Caption: High-level workflow for the synthesis of 2-Bromo-5-methoxy-4-methylpyridine.
Detailed Scale-Up Synthesis Protocol
This protocol is adapted from established procedures for analogous pyridine brominations and is designed for a nominal 100g scale of the starting amine.[2][7] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Reagents and Materials
Reagent
Molar Mass ( g/mol )
Quantity
Moles
Notes
2-Amino-5-methoxy-4-methylpyridine
138.17
100.0 g
0.724
Starting Material
48% Hydrobromic Acid (HBr)
80.91
~1 L
-
Corrosive, use with care
Bromine (Br₂)
159.81
347 g (111 mL)
2.17
Highly toxic and corrosive
Sodium Nitrite (NaNO₂)
69.00
150 g
2.17
Oxidizer, handle with care
Sodium Hydroxide (NaOH)
40.00
~800 g
-
For 50% (w/v) solution
Dichloromethane (DCM)
84.93
~3 L
-
Extraction Solvent
Anhydrous Sodium Sulfate (Na₂SO₄)
142.04
As needed
-
Drying Agent
Deionized Water
18.02
As needed
-
Step-by-Step Procedure
Vessel Preparation and Initial Charge: In a 5L, 3-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add 48% hydrobromic acid (1 L).
Dissolution of Starting Material: Begin vigorous stirring and cool the HBr solution to -10°C using an acetone/dry ice bath. Slowly add the 2-Amino-5-methoxy-4-methylpyridine (100.0 g) in portions, ensuring the temperature does not exceed 0°C. Causality: This exothermic dissolution forms the pyridinium hydrobromide salt. Maintaining a low temperature is critical for the stability of the diazonium salt to be formed in the next step.
Bromine Addition: Once all the amine has dissolved and the solution is re-cooled to -10°C, add liquid bromine (347 g) dropwise via the addition funnel. Maintain the temperature below -5°C throughout the addition. A thick yellow suspension is expected to form.[7]
Diazotization: Prepare a solution of sodium nitrite (150 g) in deionized water (300 mL). Cool this solution in an ice bath. Add the cold sodium nitrite solution dropwise to the reaction suspension over 2-3 hours. Crucially, maintain the internal reaction temperature below -5°C. [7] Causality: This is the diazotization step. Slow addition and strict temperature control are essential to prevent the decomposition of the unstable diazonium salt and to control the highly exothermic nature of the reaction. Vigorous gas evolution (N₂) will be observed.
Reaction Completion: After the addition is complete, allow the mixture to stir at -5°C for an additional hour. Then, remove the cooling bath and let the reaction mixture slowly warm to room temperature over 2-3 hours. Continue stirring at room temperature for an additional 1-2 hours until gas evolution ceases.
Quenching and Basification: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully add a pre-chilled 50% (w/v) aqueous solution of sodium hydroxide until the pH of the mixture is >10. This step is highly exothermic and requires efficient cooling. Causality: Basification neutralizes the excess acids and converts the product from its salt form to the free base, making it extractable into an organic solvent.
Extraction: Transfer the mixture to a large separatory funnel. Extract the aqueous layer with dichloromethane (3 x 1 L). Combine the organic extracts.
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a yellow to brown oil or solid.[7]
Purification: The crude residue should be purified by vacuum distillation or column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[7] The expected product, 2-Bromo-5-methoxy-4-methylpyridine, is typically a white to yellow solid or semi-solid at room temperature.
Process Safety and Hazard Management
Scaling up chemical synthesis introduces significant safety challenges. A thorough risk assessment is mandatory before beginning any work.
Chemical
Key Hazards
Recommended PPE & Handling
Bromine (Br₂) / HBr
Severe corrosive to skin, eyes, and respiratory tract. Highly toxic if inhaled.[8]
Work in a certified chemical fume hood. Wear heavy-duty neoprene or butyl rubber gloves, chemical splash goggles, a face shield, and a lab coat. Ensure an emergency eyewash and shower are accessible.
**Sodium Nitrite (NaNO₂) **
Strong oxidizer. Contact with acids releases toxic nitrogen oxide gases. Harmful if swallowed.
Store away from combustible materials and acids.[9] Use standard PPE.
Sodium Hydroxide (NaOH)
Corrosive. Causes severe skin burns and eye damage. Highly exothermic when dissolved or mixed with acid.[10]
Wear gloves and eye protection. Add slowly to solutions with cooling.
Dichloromethane (DCM)
Volatile. Suspected carcinogen. Harmful if inhaled or swallowed.[11]
Use only in a well-ventilated fume hood. Avoid skin contact.
Emergency Procedures:
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] Seek immediate medical attention for bromine or HBr burns.
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][11]
Spills: For small spills, absorb with an inert material like sand or vermiculite and place in a sealed container for disposal.[10] For larger spills, evacuate the area and contact emergency services.
Analytical Quality Control
Validation of the final product's identity and purity is essential, particularly for intermediates in drug development.[12]
Technique
Purpose
Expected Results for 2-Bromo-5-methoxy-4-methylpyridine
¹H NMR
Structural confirmation and isomer differentiation.
Expect distinct signals for the methoxy group (~3.9 ppm), the methyl group (~2.3 ppm), and two aromatic protons in the pyridine ring (~6.5-8.1 ppm).[3]
¹³C NMR
Confirmation of carbon backbone.
Signals corresponding to all 7 unique carbon atoms.
Mass Spec (MS)
Molecular weight confirmation.
The molecular ion peak (M+) should show a characteristic isotopic pattern for a single bromine atom (approx. 1:1 ratio for M+ and M+2). Expected MW: 203.05 g/mol .
HPLC/UPLC
Purity assessment.
A single major peak indicating >95% purity (or as per project specification).
FT-IR
Functional group identification.
Characteristic peaks for C-O (methoxy), C=C/C=N (aromatic ring), and C-Br stretches.
A multi-technique approach provides the most robust validation of the synthesized material.[12] Detailed protocols for sample preparation and data acquisition for these techniques are well-established and should be followed according to the specific instrumentation available.[13]
Conclusion
The Sandmeyer-type reaction presented provides a robust, scalable, and well-documented pathway for the synthesis of 2-Bromo-5-methoxy-4-methylpyridine. By adhering to strict temperature control, careful reagent addition, and rigorous safety protocols, this procedure can be reliably implemented at scale to produce high-purity material suitable for further use in pharmaceutical and chemical research. The analytical methods outlined are critical for ensuring the final product meets the stringent quality standards required for drug development professionals.
References
A Simple, Modular Synthesis of Substituted Pyridines - ACS Publications. (n.d.).
Pyridine hydrobromide Safety Data Sheet - Jubilant Ingrevia. (n.d.).
Strategies for the De Novo Synthesis of Highly Substituted Pyridine Scaffolds: Unified Total Synthesis of the Limonoid Alkaloids | ChemRxiv. (n.d.).
SAFETY DATA SHEET - Fisher Scientific. (2011).
Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides | Organic Letters - ACS Publications. (n.d.).
Pyridine - Wikipedia. (n.d.).
Safety Data Sheet PYRIDINE - ChemSupply Australia. (n.d.).
The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates - Benchchem. (n.d.).
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (n.d.).
How to Prepare 2-Amino-5-bromo-4-methylpyridine? - FAQ - Guidechem. (n.d.).
Spectroscopic Analysis of 2-Bromo-4-fluoro-5-methylpyridine: A Technical Guide - Benchchem. (n.d.).
Technical Support Center: Troubleshooting Coupling Reactions with 2-Bromo-5-methoxy-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-bromo-5-methoxy-4-methylpyridine. This guide is designe...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-bromo-5-methoxy-4-methylpyridine. This guide is designed to provide field-proven insights and actionable troubleshooting strategies to address common side reactions and byproduct formation encountered during synthesis. As a substituted, electron-rich heterocycle, this substrate presents unique challenges that require careful optimization of reaction conditions.
Q1: My Suzuki-Miyaura coupling reaction is showing significant protodebromination (hydrodehalogenation), leading to 5-methoxy-4-methylpyridine as a major byproduct. What is causing this and how can I prevent it?
A1: Understanding and Mitigating Protodebromination
Protodebromination, the replacement of the bromine atom with a hydrogen atom, is a common and often frustrating side reaction in palladium-catalyzed couplings.[1][2]
Plausible Causes:
Source of Hydride: The unwanted hydrogen atom is typically introduced to the palladium center as a hydride ligand. This can originate from various sources in the reaction mixture, such as amine bases, alcoholic solvents, or even trace amounts of water.[1] After oxidative addition of the bromopyridine to Pd(0), the resulting complex can acquire a hydride ligand. Subsequent reductive elimination of the aryl group and the hydride regenerates the Pd(0) catalyst and releases the undesired debrominated byproduct.[1]
Ligand Effects: Certain phosphine ligands can facilitate the formation of palladium-hydride species.
Base-Mediated Decomposition: Some bases, particularly under thermal stress, can decompose to generate species that act as hydride donors.
Troubleshooting Strategies:
Rigorous Control of Reaction Atmosphere: Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents and dry reagents. Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen) to exclude moisture.
Choice of Base and Solvent:
Switch to a non-hydride donating base. Carbonates (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) are generally preferred over alkoxides or amine bases when debromination is an issue.
Avoid alcoholic solvents. Aprotic solvents like dioxane, toluene, or DMF are better choices. If using an alcohol/water mixture for solubility, minimize the amount and reaction time.
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., biaryl phosphines like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2][3][4] These ligands often promote faster reductive elimination of the desired product, outcompeting the protodebromination pathway.
Temperature Management: Run the reaction at the lowest effective temperature. Higher temperatures can accelerate side reactions, including protodebromination.
Q2: I am observing the formation of a dimeric byproduct, 5,5'-dimethoxy-4,4'-dimethyl-2,2'-bipyridine. What is this homocoupling and how can it be minimized?
A2: Addressing Homocoupling of the Pyridine Substrate
The formation of a symmetrical biaryl from the starting halide is known as homocoupling (or Glaser-type coupling).[5][6] This side reaction consumes your starting material and complicates purification.
Plausible Causes:
Slow Transmetalation: If the transmetalation step (transfer of the organic group from the coupling partner, e.g., boronic acid, to the palladium center) is slow compared to oxidative addition, the Ar-Pd(II)-X intermediate may react with a second molecule of itself.[6]
Oxidative Conditions: The presence of oxygen can promote the homocoupling of some organometallic reagents before they can participate in the cross-coupling cycle.
Catalyst System: Certain palladium precursors or ligand combinations may be more prone to facilitating homocoupling.[5]
Troubleshooting Strategies:
Optimize the Transmetalation Step:
Base: Ensure the base is sufficiently strong and soluble to activate the coupling partner (e.g., boronic acid in Suzuki coupling).[7] For Suzuki reactions, a switch to a stronger base like K₃PO₄ or Cs₂CO₃ can accelerate transmetalation.
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the coupling partner to favor the cross-coupling pathway.
Degas Thoroughly: Remove all dissolved oxygen from the reaction mixture by sparging with an inert gas or by using freeze-pump-thaw cycles. This is particularly critical in Sonogashira couplings to prevent homocoupling of the alkyne.[8][9]
Modify Catalyst and Ligands:
Adjust the palladium-to-ligand ratio.
Screen different palladium precursors (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂).
Employ ligands that promote a faster overall catalytic cycle, reducing the lifetime of intermediates that can lead to homocoupling.
Q3: My Buchwald-Hartwig amination reaction is sluggish and gives low yields. Is the pyridine substrate poisoning the catalyst?
A3: Overcoming Catalyst Inhibition by the Pyridine Nitrogen
Yes, this is a very common issue. The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium center, acting as a catalyst poison and inhibiting its activity.[10][11][12] This is especially pronounced with 2-substituted pyridines like the substrate .
Plausible Causes:
Strong Coordination: The pyridine nitrogen acts as a Lewis base, binding to the Lewis acidic palladium active sites and blocking them from participating in the catalytic cycle.[10][11]
Ligand Displacement: The pyridine substrate or product can displace the desired phosphine ligand, leading to less active or inactive palladium species.
Troubleshooting Strategies:
Use of Specialized Ligands: The most effective strategy is to use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[13] These ligands form very stable and highly active catalysts that are less susceptible to inhibition by the pyridine nitrogen. They create a sterically hindered environment around the palladium that disfavors pyridine coordination.
Increase Catalyst Loading: While not ideal for atom economy, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation.
Choice of Palladium Precursor: Well-defined pre-catalysts that incorporate the bulky phosphine ligands can offer superior performance and reproducibility compared to generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.
Use a Strong, Non-Coordinating Base: Strong bases like NaOtBu or LHMDS are standard for Buchwald-Hartwig aminations and are essential for catalyst turnover.[14]
Q4: In my Sonogashira coupling, the reaction stalls and I observe palladium black precipitation. What's going wrong?
A4: Troubleshooting Sonogashira Coupling Failures
Sonogashira reactions with heteroaromatic halides can be sensitive. The formation of palladium black indicates catalyst decomposition and the end of the catalytic cycle.[9]
Plausible Causes:
Catalyst Instability: The active Pd(0) species can be unstable, especially at higher temperatures or in certain solvents, leading to aggregation and precipitation as inactive palladium black.
Slow Oxidative Addition: The C-Br bond on the electron-rich pyridine ring may be less reactive towards oxidative addition compared to electron-poor aryl bromides.[15] This can slow the catalytic cycle, giving the catalyst more time to decompose.
Copper Co-catalyst Issues: The copper(I) co-catalyst is crucial. If it is oxidized or of poor quality, the reaction will fail.[8][9]
Solvent Effects: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[9]
Troubleshooting Strategies:
Increase Reaction Temperature: For aryl bromides, oxidative addition is often the rate-limiting step, and higher temperatures (80-100 °C) may be necessary.[16]
Ligand Choice: Use robust ligands that stabilize the Pd(0) center. While PPh₃ is common, more electron-rich or bulky phosphines, or palladacycle catalysts, can offer better stability and activity.
Solvent and Base Selection:
Consider using DMF or switching from THF to a solvent/base mixture like toluene/diisopropylamine.[16]
Ensure the amine base (e.g., Et₃N, DIPEA) is freshly distilled and free of oxidizing impurities.[9]
Reagent Quality: Use high-purity, fresh CuI.[9] The color should be off-white or light tan, not green or brown.
Copper-Free Conditions: If homocoupling of the alkyne (Glaser coupling) is also an issue, consider a copper-free Sonogashira protocol, which may require a different palladium/ligand system and base.
Vessel Preparation: To a flame-dried Schlenk flask, add 2-bromo-5-methoxy-4-methylpyridine, 4-fluorophenylboronic acid, and finely ground K₃PO₄.
Catalyst Addition: In a glovebox or under a positive pressure of argon, add Pd₂(dba)₃ and SPhos to the flask.
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to achieve a 10:1 solvent ratio (e.g., 10 mL dioxane, 1 mL water). The final concentration of the limiting reagent should be ~0.1 M.
Degassing: Seal the flask and perform three freeze-pump-thaw cycles to ensure all oxygen is removed.
Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously for 4-12 hours.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Step-by-step experimental workflow for an optimized Suzuki coupling.
References
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2017). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Journal of the American Chemical Society, 139(42), 14817–14820. Available at: [Link]
Grigg, R., & Sridharan, V. (2000). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Organic Letters, 2(25), 4067–4069. Available at: [Link]
Sajiki, H., & Hirota, K. (2003). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. Chemical & Pharmaceutical Bulletin, 51(4), 460–462. Available at: [Link]
Denmark, S. E., & Smith, R. C. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Letters, 8(26), 5909–5912. Available at: [Link]
Deady, L. W., & Shanks, R. A. (1972). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B: Physical Organic, 782-785. Available at: [Link]
The University of Liverpool Repository. Broadening Application of the Heck Reaction via in-situ Formation of Olefins. Available at: [Link]
ACS Publications. Pd and Pt Catalyst Poisoning in the Study of Reaction Mechanisms: What Does the Mercury Test Mean for Catalysis? Available at: [Link]
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
Organic Chemistry Portal. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Available at: [Link]
ACS Publications. Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations. Available at: [Link]
DR-NTU (Nanyang Technological University). Nucleophilic amination of methoxypyridines by a sodium hydride. Available at: [Link]
Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Available at: [Link]
Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]
ResearchGate. Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. Available at: [Link]_
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]
ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available at: [Link]
University of Groningen. The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]
ResearchGate. Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones. Available at: [Link]
ePrints Soton (University of Southampton). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Available at: [Link]
Reddit. Struggling to make a sonogashira coupling reaction happen. Available at: [Link]
Reddit. Sonogashira troubleshooting help needed. Available at: [Link]
Wang, L., et al. (2006). Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol). The Journal of Organic Chemistry, 71(3), 1284–1287. Available at: [Link]
Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. Available at: [Link]
PubMed. Methylation and Alkylation of Pyridines at the meta Position Using Aldehydes or Aldehyde Surrogates. Available at: [Link]
University of Windsor. Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Available at: [Link]
ResearchGate. Acetylation of N -Heteroaryl Bromides via PdCl 2 /( o -tolyl) 3 P Catalyzed Heck Reactions. Available at: [Link]
Myers, A. The Suzuki Reaction - Chem 115. Available at: [Link]
University of the Basque Country. INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Available at: [Link]
Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Available at: [Link]
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
purification strategies for crude 2-Bromo-5-methoxy-4-methylpyridine
Technical Support Center: Purification Strategies for Crude 2-Bromo-5-methoxy-4-methylpyridine Topic: Purification strategies for crude 2-Bromo-5-methoxy-4-methylpyridine Audience: Researchers, Scientists, and Drug Devel...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification Strategies for Crude 2-Bromo-5-methoxy-4-methylpyridine
Topic: Purification strategies for crude 2-Bromo-5-methoxy-4-methylpyridine
Audience: Researchers, Scientists, and Drug Development Professionals
Format: Interactive Q&A Technical Guide
Introduction: The Impurity Profile & Purification Logic
Q: Why is the purification of 2-Bromo-5-methoxy-4-methylpyridine (BMMP) causing low yields or persistent coloration?
A: The purification of BMMP is deceptive.[1][2] While the molecule appears simple, the interplay between the electron-withdrawing bromine (C2) and the electron-donating methoxy (C5) and methyl (C4) groups creates a unique solubility and reactivity profile.[1][2]
Common issues stem from three specific impurity classes that mimic the physicochemical properties of the target:
Regioisomers (e.g., 3-bromo-5-methoxy-4-methylpyridine): Often formed during non-selective bromination.[1][2] They possess nearly identical Rf values.[1][2]
Demethylated Byproducts (Pyridones): Exposure to strong acids (like HBr during synthesis) can cleavage the ether, forming 2-bromo-4-methyl-5-hydroxypyridine, which tautomerizes to a pyridone.[2] These cause "oiling out" during crystallization.[1][2]
N-Oxides: Formed if the reaction workup involved oxidative conditions.[1][2] These are more polar but can co-elute in polar mobile phases.[1][2]
Strategic Approach:
Do not rely on a single technique. We recommend a "Phase-Switching" protocol: Acid-Base Extraction (Rough Cut) → Vacuum Distillation (Bulk Clean) → Crystallization/Chromatography (Polishing). [2]
Module 1: Acid-Base Extraction (The "Rough Cut")
Q: My product is trapped in the organic layer, or I’m losing it to the aqueous waste. What is the correct pH window for extraction?
A: The basicity of the pyridine nitrogen in BMMP is significantly reduced by the electron-withdrawing bromine at the C2 position.[1]
Estimated pKa: ~2.0 – 2.5 (vs. ~5.2 for unsubstituted pyridine).[1][2]
The Trap: Standard "weak acid" washes (e.g., 5% citric acid) may not fully protonate the BMMP, leaving it in the organic layer with non-basic impurities.[1][2] Conversely, using highly concentrated strong acids can cause ether cleavage.[1][2]
Protocol 1.1: The "Cold-Acid" Switch
Dissolution: Dissolve crude oil in Dichloromethane (DCM) (avoid Ethyl Acetate here; it can hydrolyze in strong acid).[1][2][3]
Protonation (Extraction to Aqueous): Extract with cold (0°C) 2M HCl .
Why Cold? Prevents demethylation of the 5-methoxy group.[1]
Why 2M? Ensures pH < 1 to fully protonate the weakly basic nitrogen.[1][2]
Wash: Wash the aqueous acidic layer with DCM (2x).[1][2] This removes non-basic impurities (e.g., dibromo species, neutral tars).[1][2]
Basification (Recovery): Slowly adjust the aqueous layer to pH 8–9 using 4M NaOH or saturated Na₂CO₃ while cooling.
Note: Do not exceed pH 12, as this increases the solubility of any phenolic impurities (demethylated byproducts) in the aqueous phase, which is actually desirable (they stay behind).[1][2]
Extraction: Extract the cloudy aqueous mixture with DCM (3x). Dry over Na₂SO₄ and concentrate.
Module 2: Distillation & Phase Management
Q: The crude is a viscous dark oil.[1][2] Should I attempt crystallization immediately?
A: No. Crude BMMP often exists as a supercooled liquid or semi-solid due to impurities disrupting the crystal lattice.[1][2] Direct crystallization will likely result in "oiling out" (phase separation without nucleation).[1][2]
Fix: Switch to a heat gun or warm water circulation (40-50°C) in the condenser.[1][2] Do not use cold water.[1][2]
Module 3: Crystallization & Chromatography
Q: How do I remove the persistent 3-bromo regioisomer?
A: Distillation rarely separates regioisomers due to similar boiling points.[1][2] You must use Recrystallization or High-Resolution Chromatography .[1][2]
Option A: Recrystallization (For Solids)
If your distillate solidifies, use a solvent system that exploits the symmetry difference between the 2-bromo and 3-bromo isomers.[1]
Solvent System: Hexane / Ethyl Acetate (10:[1][2]1) or pure n-Heptane .[1][2]
Protocol:
Dissolve solid in minimum hot n-Heptane (60°C).
Cool slowly to room temperature with stirring (200 RPM).
The following decision tree illustrates the logic for selecting the correct purification path based on the physical state of your crude material.
Caption: Decision matrix for purifying 2-Bromo-5-methoxy-4-methylpyridine, prioritizing thermal stability and isomer separation.
Module 4: Stability & Storage
Q: My purified product turned yellow/brown after a week. What happened?
A: Pyridine derivatives, especially electron-rich ones (methoxy group), are susceptible to N-oxidation and photo-degradation .[2]
Cause: The 2-bromo bond is relatively labile under UV light, leading to radical formation and polymerization.[1] The nitrogen lone pair can slowly react with atmospheric oxygen.[1][2]
Stabilizer: For long-term storage of large batches, copper wire is sometimes added to inhibit radical polymerization, though inert gas is usually sufficient.[1][2]
References
ChemicalBook.[1][2][4] (n.d.). 2-BROMO-5-METHOXYPYRIDINE Synthesis. Retrieved from [1][2]
BenchChem. (2025).[1][2][5][6] Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products. Retrieved from
Spectrum Chemical.[1][2] (2018).[1][2][7] Safety Data Sheet: 2-Bromo-5-methylpyridine. Retrieved from
Moldb. (n.d.). 2-Bromo-5-methoxy-4-methylpyridine Chemical Properties. Retrieved from [1][2]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Understanding Your Substrate
Welcome to the technical support center. You are working with 2-Bromo-5-methoxy-4-methylpyridine . Before optimizing loading, you must understand the "personality" of this molecule, as it dictates the failure modes of your catalyst.
This substrate presents a dual-challenge to Palladium (Pd) catalysis:
The "Pyridine Problem" (Catalyst Poisoning): The basic nitrogen atom is a competent ligand. It can bind to the Pd center, displacing your phosphine ligand and forming an inactive L2Pd(Substrate)2 complex. This is the primary cause of reaction stalling at low catalyst loadings.
The "Electron-Rich" Problem: The methoxy (-OMe) and methyl (-Me) groups are electron-donating. While 2-bromopyridines are generally activated, these groups make the C-Br bond more electron-rich than a standard pyridine, slightly increasing the energy barrier for oxidative addition .
The Goal: Minimize Pd loading (cost/purification) while maintaining high turnover frequency (TOF) and preventing catalyst death.
Diagnostic Workflow: Why is my reaction failing?
Do not blindly add more catalyst. Use this logic flow to diagnose the root cause of low conversion.
Figure 1: Diagnostic logic for distinguishing between catalyst deactivation and reagent issues.
Technical Modules: Optimization & Troubleshooting
Module A: Overcoming Catalyst Poisoning (The N-Binder Effect)
Issue: The pyridine nitrogen binds Pd, shutting down the cycle.
Solution: Steric Bulk.
You must use ligands that are bulky enough to prevent the pyridine nitrogen from approaching the Pd center, yet flexible enough to allow the oxidative addition of the C-Br bond.
Recommended Ligand Systems:
Ligand Class
Specific Ligand
Why it works for this substrate
Dialkylbiaryl Phosphines
XPhos or RuPhos
The large lower ring creates a "roof" over the Pd, blocking N-coordination while facilitating oxidative addition into the electron-rich C-Br bond [1].
Bis-phosphines
Xantphos
Large bite angle enforces reductive elimination, but can be less effective for the initial oxidative addition of electron-rich aryl halides. Use if selectivity is an issue.
| Precatalysts | XPhos Pd G3/G4 | CRITICAL: Do not use Pd(OAc)2 + Ligand. Use pre-formed precatalysts to ensure 1:1 ligation and avoid the induction period where "naked" Pd is vulnerable to pyridine poisoning [2]. |
Module B: The "Spike" Protocol for Loading Optimization
To find the minimum loading (e.g., dropping from 5 mol% to 0.5 mol%), follow this experimental design:
Run Baseline: Start at 1.0 mol% Pd-G4-XPhos.
Monitor: Take LCMS timepoints at 15, 30, 60, and 120 mins.
Analyze Kinetics:
Linear Profile: The catalyst is stable.[1] You can likely lower the loading.
Plateau: The catalyst is dying. Do not lower loading; instead, improve the ligand or clean the solvent (remove O2).
Module C: Mechanism of Failure
Understanding the "Off-Cycle" trap is key to optimizing your conditions.
Figure 2: The competition between productive oxidative addition and non-productive nitrogen coordination.
Optimized for 2-Bromo-5-methoxy-4-methylpyridine to avoid dehalogenation.
Catalyst: XPhos Pd G4 (0.5 - 2.0 mol%)
Base: K3PO4 (2.0 equiv) - Phosphate is preferred over Carbonate to minimize protodehalogenation.
Solvent: THF:Water (10:1) or 1,4-Dioxane:Water (4:1).
Temperature: 60°C (Start low to preserve catalyst life).
Step-by-Step:
Charge reaction vial with 2-Bromo-5-methoxy-4-methylpyridine (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G4.
Evacuate and backfill with N2 (x3). Oxygen is the enemy of low-loading catalysis.
Add degassed solvent and aqueous K3PO4.
Stir vigorously (1000 rpm). Mass transfer limits rate at low loadings.
Heat to 60°C. Monitor via LCMS at 1h. If conversion <50%, ramp to 80°C.
Protocol B: Buchwald-Hartwig Amination
Requires stricter exclusion of water.
Catalyst: RuPhos Pd G4 (1.0 - 3.0 mol%) - RuPhos is superior for secondary amines.
Base: NaOtBu (1.5 equiv) or LiHMDS (soluble base often works faster).
Solvent: Toluene or t-Amyl Alcohol.
Temperature: 80-100°C.
Frequently Asked Questions (FAQ)
Q: My reaction goes to 70% and stops. Adding more boronic acid doesn't help. Why?A: This is classic catalyst death. The pyridine nitrogen or impurities have poisoned the Pd. Do not add more reagent; add a fresh aliquot of catalyst (0.5 mol%) dissolved in degassed solvent. If the reaction restarts, your initial loading was too low to survive the "poisoning baseline" of your solvent/substrate purity.
Q: I see a lot of "reduced" product (protodehalogenation) where the Bromine is replaced by Hydrogen.A: This happens when the Transmetallation step is slow, allowing the Pd-Ar species to capture a proton from the solvent or water.
Fix:
Increase the concentration of the Boronic Acid.
Switch to a strictly anhydrous system (Dioxane, Cs2CO3, dry).
Increase Catalyst loading slightly to outcompete the side reaction.
Q: Can I use Pd(PPh3)4 (Tetrakis) to save money?A: For this specific substrate, no . Triphenylphosphine is not bulky enough to prevent the pyridine nitrogen from binding to the Pd. You will likely require high loadings (5-10 mol%) to get completion, which negates the cost savings of the cheaper catalyst [3].
References
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
Bruno, N. C., et al. (2013).[2] Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4(3), 916-920.
Sherwood, J., et al. (2019). Palladium-catalyzed cross-coupling reactions: A review of the field. Catalysis Science & Technology.
Technical Support Center: Managing Reaction Exotherms in the Synthesis of 2-Bromo-5-methoxy-4-methylpyridine
Prepared by: Gemini, Senior Application Scientist This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-methoxy-4-methylpyridine. T...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-methoxy-4-methylpyridine. The synthesis of this important heterocyclic building block involves highly energetic transformations that can generate significant reaction exotherms. Failure to properly manage this heat evolution can lead to runaway reactions, byproduct formation, and critical safety incidents. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure a safe and successful synthesis.
Section 1: Synthesis via Sandmeyer Reaction from 2-Amino-5-methoxy-4-methylpyridine
The most common route to 2-Bromo-5-methoxy-4-methylpyridine is a Sandmeyer reaction starting from 2-Amino-5-methoxy-4-methylpyridine.[1][2] This pathway involves two primary exothermic events: the initial diazotization of the primary amine and the subsequent decomposition of the diazonium salt intermediate to form the final product.[3][4]
Core Thermal Hazards
Diazotization: The reaction of the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) is exothermic.[5] The rate of heat generation is directly proportional to the addition rate of the sodium nitrite solution.
Diazonium Salt Instability: Aryl diazonium salts are high-energy intermediates and can be thermally unstable, and in some cases, explosive, especially when isolated.[3][6][7] Their decomposition is highly exothermic, driven by the irreversible loss of nitrogen gas (N₂).[3] The stability of these salts is highly dependent on temperature and the specific substituents on the aromatic ring.[6][8]
Troubleshooting Guide: Sandmeyer Reaction
Question: My reaction experienced a rapid and uncontrolled temperature spike during the addition of the sodium nitrite solution. What went wrong?
Probable Cause 1: Nitrite Addition Rate Was Too Fast. The diazotization reaction is exothermic, and adding the sodium nitrite solution too quickly will generate heat faster than the cooling system can remove it.[5][9]
Solution 1:
Ensure your reactor is equipped with an efficient cooling bath (e.g., ice-salt or a mechanical cryo-cooler) capable of maintaining the target temperature.
Add the aqueous sodium nitrite solution dropwise via a pressure-equalizing addition funnel or a syringe pump.
Crucially, perform the addition subsurface (below the surface of the reaction mixture) to ensure immediate dispersion and reaction, preventing localized "hot spots" of unreacted reagents.
Monitor the internal reaction temperature continuously with a calibrated probe. The addition rate should be adjusted to maintain the temperature below the established limit (typically -5 °C to 0 °C).[1][2]
Probable Cause 2: Inefficient Stirring. Poor agitation leads to localized concentration gradients. A pocket of concentrated reactants can then mix suddenly, causing a sharp exotherm.
Solution 2:
Use an overhead mechanical stirrer instead of a magnetic stir bar, especially for scales larger than a few hundred milliliters, to ensure efficient mixing of the heterogeneous slurry that often forms.
Position the stirrer and temperature probe to ensure the probe is measuring the bulk temperature and not a stagnant area of the reactor.
Question: After the diazotization was complete, I observed a sudden, vigorous evolution of gas and a temperature increase, even while maintaining cooling. What happened?
Probable Cause: Premature Decomposition of the Diazonium Salt. The diazonium salt intermediate is thermally sensitive.[6][7] If the reaction temperature rises above the stability threshold (even locally), it will begin to decompose, releasing N₂ gas and heat. This decomposition can become self-accelerating (a runaway reaction) as the heat generated further increases the rate of decomposition.[9]
Solution:
Strict Temperature Control: Maintain the reaction temperature at or below 0 °C throughout the formation and holding of the diazonium salt.[1] Never allow the temperature to rise until you are ready for the final displacement step.
Minimize Hold Time: Use the diazonium salt solution in situ as quickly as possible after its formation. These intermediates should not be stored.[7]
Check for Contaminants: Contamination with certain transition metals can catalyze the decomposition of diazonium salts.[3] Ensure the reactor is clean and free from incompatible residues.
Question: My final product yield is low, and I've isolated a significant amount of 5-methoxy-4-methyl-2-hydroxypyridine. Why?
Probable Cause: Hydrolysis of the Diazonium Salt. The diazonium salt can react with water as a nucleophile, especially at elevated temperatures, to produce a phenolic byproduct.[2][7] This side reaction competes with the desired bromide displacement.
Solution:
Maintain Low Temperature: Keeping the temperature strictly controlled below 5 °C minimizes the rate of the competing hydrolysis reaction.
Ensure Sufficient Bromide Concentration: The reaction is typically run in a strong hydrobromic acid solution to ensure a high concentration of the bromide nucleophile, favoring the Sandmeyer reaction over hydrolysis.[1][2]
Experimental Protocol: Sandmeyer Synthesis of 2-Bromo-5-methoxy-4-methylpyridine
This protocol is adapted from established procedures for analogous pyridine systems and should be performed with strict adherence to all safety precautions.[1][2]
Preparation: In a suitable reaction vessel equipped with an overhead stirrer, thermometer, and dropping funnel, dissolve 2-Amino-5-methoxy-4-methylpyridine (1.0 eq) in 48% hydrobromic acid (approx. 10 mL per gram of amine).
Cooling: Cool the resulting slurry to between -10 °C and -5 °C in an ice-salt bath with vigorous stirring.[1]
Bromine Addition (Optional but common): For some Sandmeyer variations, molecular bromine (1.5-3.0 eq) is added slowly, keeping the temperature below -5 °C. This ensures the immediate conversion of the diazonium salt.[1][2]
Diazotization: Prepare a solution of sodium nitrite (1.1-1.5 eq) in a minimal amount of water. Add this solution dropwise (subsurface) to the reaction mixture over 45-60 minutes, ensuring the internal temperature never rises above 0 °C.[5]
Reaction: After the nitrite addition is complete, stir the mixture for an additional 30 minutes at -5 °C to 0 °C.
Decomposition/Work-up: Slowly allow the reaction to warm to room temperature. A controlled evolution of nitrogen gas should be observed. Some protocols may call for gentle heating (e.g., to 40-50 °C) to drive the final conversion, but this must be done with extreme caution behind a blast shield.
Quench & Isolation: Carefully neutralize the reaction mixture by the slow addition of a strong base (e.g., NaOH solution) while cooling in an ice bath. Extract the product with a suitable organic solvent (e.g., ether or dichloromethane), dry the organic layer, and purify as required (e.g., chromatography or distillation).[1]
Workflow Diagram: Sandmeyer Reaction Control
Caption: Critical control points for managing thermal risk in the Sandmeyer synthesis.
Section 2: Synthesis via Direct Electrophilic Bromination
An alternative, though potentially less common for this specific substrate, is the direct bromination of the 5-methoxy-4-methylpyridine precursor. This typically involves a potent brominating agent like N-Bromosuccinimide (NBS).
Core Thermal Hazards
Highly Exothermic Reagents: Many reactions involving NBS are extremely exothermic.[10][11] The reaction onset can be sudden and difficult to control if not managed properly.
Solvent Incompatibility: The combination of NBS with certain solvents, particularly N,N-dimethylformamide (DMF), is known to be hazardous. The NBS/DMF system can undergo a rapid, autocatalytic decomposition at temperatures as low as 32-80 °C, releasing significant energy and gas.[12][13]
Radical Initiators: If the reaction requires a radical initiator (e.g., for benzylic bromination, though less likely here), their addition can also trigger a rapid increase in reaction rate and heat output.[14]
Troubleshooting Guide: Direct Bromination
Question: I added NBS to my reaction mixture, and the temperature rose uncontrollably, leading to a violent reflux.
Probable Cause 1: Reagent Addition in Bulk. Adding the entire quantity of a powerful brominating agent like NBS at once introduces a massive potential energy that can be released faster than the cooling system can handle.[10]
Solution 1:
Portion-wise Addition: Add the NBS in small portions over an extended period. Allow the exotherm from each portion to subside and the temperature to return to the setpoint before adding the next.
Use a Slurry: For larger scales, adding the brominating agent as a slurry in a suitable, non-reactive solvent can help moderate the initial dissolution exotherm and provide better control over the addition rate.
Probable Cause 2: Inappropriate Solvent Choice. As noted, some solvents like DMF can form unstable and highly reactive mixtures with NBS.[12][13]
Solution 2:
Avoid using DMF with NBS unless extensive safety calorimetry data (e.g., RC1, DSC) has established safe operating parameters.
Choose solvents like acetonitrile or chlorinated solvents (with appropriate environmental and safety handling) which are generally more compatible and show less severe exotherms with NBS.[15]
Question: My reaction is producing multiple products, including what appears to be a di-brominated species.
Probable Cause: Over-bromination or Lack of Regioselectivity. Adding too much brominating agent or running the reaction at too high a temperature can lead to the bromination of multiple sites on the pyridine ring.[2]
Solution:
Stoichiometric Control: Use a slight excess or stoichiometric amount of the brominating agent (e.g., 1.0-1.1 equivalents). Avoid using a large excess.
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures often decrease the selectivity of electrophilic aromatic substitution.
To match heat generation with cooling capacity.[9][10]
Primary Hazard
Unstable diazonium intermediate
Rapid exothermic decomposition
Diazonium salts are high-energy; NBS reactions can be violent.[3][11]
Key Byproduct
Hydroxylated pyridine
Di-brominated species
From reaction with water; from over-reaction.[2][7]
Frequently Asked Questions (FAQs)
Q1: What are the absolute first signs of a developing runaway reaction?
A1: Early warning signs include a reaction temperature that rises faster than expected or continues to rise even after you have stopped the addition of a reagent or increased cooling.[9] Other indicators are an unexpected increase in pressure, a sudden change in the color or viscosity of the reaction mixture, and an increased rate of off-gassing.[9]
Q2: Is it safe to leave these reactions unattended?
A2: No. Reactions with a high potential for a rapid exotherm, such as diazotizations or large-scale brominations, should never be left unattended, especially during reagent addition or heating phases.[9] Constant monitoring is critical for immediate intervention.
Q3: What safety equipment is essential when running these reactions?
A3: A calibrated and reliable cooling system, a secondary containment tub, a blast shield, and readily accessible quenching materials (e.g., a solution of sodium bisulfite for bromine or sulfamic acid for excess nitrite[5]) are mandatory. All work should be performed in a certified chemical fume hood.
Q4: How do I safely scale up the Sandmeyer synthesis?
A4: Scale-up must be approached with extreme caution. The surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient. Before attempting a large-scale reaction, it is highly recommended to perform calorimetric studies (e.g., Differential Scanning Calorimetry - DSC, or Reaction Calorimetry - RC1) to quantify the heat of reaction and determine the maximum safe addition rate.
References
Schotten, C., et al. (2017). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online.
Pinto, S., et al. (2023). Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide.
Chemia. (2022). A first-line brominating agent:describing N-bromosuccinimide (NBS).
ResearchGate. Hazards of a N -Bromosuccinimide Solution in N,N -Dimethylformamide.
CAMEO Chemicals, NOAA. Diazonium Salts.
ConnectSci. (2021). Evaluation of a Continuous-Flow Photo-Bromination Using N-Bromosuccinimide for Use in Chemical Manufacture. Australian Journal of Chemistry.
ChemRxiv. (2021).
Master Organic Chemistry. (2018).
Chemistry LibreTexts. (2019). N-Bromosuccinimide.
BenchChem. (2025).
TSI Journals. (2009). An efficient and facile synthesis of 2-bromo-5-methylpyrazine. Organic Chemistry: An Indian Journal.
BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-4-methylpyridine.
Technical Support Center: Dehalogenation of 2-Bromo-5-methoxy-4-methylpyridine
Welcome to the technical support resource for the dehalogenation of 2-Bromo-5-methoxy-4-methylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this subs...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for the dehalogenation of 2-Bromo-5-methoxy-4-methylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this substrate in their synthetic workflows. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you optimize your reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section provides a problem-oriented approach to tackling challenges encountered during the dehalogenation of 2-Bromo-5-methoxy-4-methylpyridine.
Issue 1: Incomplete or Sluggish Dehalogenation Reaction
Question: My catalytic hydrogenation/hydrogenolysis reaction to remove the bromine from 2-Bromo-5-methoxy-4-methylpyridine is stalling, resulting in low conversion. What are the primary causes and how can I drive the reaction to completion?
Answer: Incomplete conversion is a frequent issue stemming from several potential factors related to the catalyst, hydrogen source, or reaction conditions.
Potential Causes & Recommended Solutions:
Catalyst Inactivity:
Cause: Palladium on carbon (Pd/C) catalysts can lose activity over time due to improper storage, exposure to air, or poisoning by impurities (e.g., sulfur compounds) in the reagents or solvent.
Solution: Always use a fresh batch of catalyst from a reputable supplier. If catalyst poisoning is suspected, purify your starting material and ensure high-purity, degassed solvents. Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can also overcome minor activity issues.
Inefficient Hydrogen Source/Delivery:
Cause (H₂ Gas): Poor diffusion of hydrogen gas into the reaction mixture, insufficient pressure, or leaks in the hydrogenation apparatus can starve the reaction.
Solution (H₂ Gas): Ensure vigorous stirring to maximize gas-liquid surface area. Increase the hydrogen pressure incrementally (e.g., from 1 atm to 3-4 atm). Always check your system for leaks before starting the reaction.
Cause (Transfer Hydrogenation): The hydrogen donor may be decomposing or consumed in a side reaction. Ammonium formate, a common donor, can be particularly sensitive to reaction conditions.[1][2]
Solution (Transfer Hydrogenation): Use a freshly opened container of the hydrogen donor. Consider switching to an alternative donor like formic acid, sodium hypophosphite, or 2-propanol, as their reactivity profiles differ.[3][4][5]
Suboptimal Solvent and Temperature:
Cause: The choice of solvent impacts catalyst activity and substrate solubility. Protic solvents like methanol or ethanol are generally effective for catalytic transfer hydrogenation.[2] Low temperatures can lead to slow reaction kinetics.
Solution: If solubility is an issue, consider a co-solvent system like THF/MeOH. For sluggish reactions, gently warming the mixture (e.g., to 40-50 °C) can significantly increase the reaction rate. However, monitor for potential side reactions at higher temperatures.
Issue 2: Unwanted Dehalogenation During a Cross-Coupling Reaction
Question: I am trying to perform a Suzuki or Buchwald-Hartwig coupling with 2-Bromo-5-methoxy-4-methylpyridine, but I'm getting a significant amount of the dehalogenated byproduct, 5-methoxy-4-methylpyridine. How can I suppress this side reaction?
Answer: The formation of a hydrodehalogenated byproduct is a classic competing pathway in palladium-catalyzed cross-coupling reactions.[6] This occurs when the palladium intermediate, which should proceed to reductive elimination to form the desired C-C or C-N bond, is instead intercepted by a hydride source.
Key Factors and Optimization Strategies:
Factor
Cause of Dehalogenation
Recommended Solution
Base
Strong alkoxide bases (e.g., NaOtBu) can generate hydride species or promote protonolysis.
Switch to milder, non-nucleophilic inorganic bases such as K₃PO₄ or Cs₂CO₃.[7]
Ligand
Ligands that lead to slow reductive elimination allow more time for the competing dehalogenation pathway to occur.
Utilize bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) which are known to accelerate the C-C or C-N bond-forming reductive elimination step.[7][8]
Solvent/Impurities
Protic solvents (e.g., alcohols) or residual water in aprotic solvents can act as a proton/hydride source.
Use anhydrous, aprotic solvents like toluene or 1,4-dioxane. Ensure all reagents are rigorously dried and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[7][9]
Temperature
High temperatures can sometimes favor the dehalogenation pathway.
Run the reaction at the lowest temperature that allows for a reasonable reaction rate. An initial screen at 80 °C is often a good starting point.[7]
Troubleshooting Workflow for Dehalogenation in Cross-Coupling
Caption: Troubleshooting workflow for addressing debromination in pyridine coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for palladium-catalyzed hydrodehalogenation?
A1: The catalytic cycle typically involves three main steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine, forming a Pd(II)-aryl complex.
Hydride Transfer: A hydride (H⁻) is delivered to the palladium center from a hydrogen source (e.g., H₂ gas, formate, borohydride). This can occur through various pathways depending on the specific donor.
Reductive Elimination: The aryl group and the hydride ligand are eliminated from the palladium center, forming the C-H bond of the final product and regenerating the active Pd(0) catalyst.
Q2: Which hydrogen source is best for my dehalogenation? H₂, ammonium formate, or sodium borohydride?
A2: The best choice depends on your experimental setup, scale, and the presence of other functional groups.
Hydrogen Gas (H₂): This is a clean and cost-effective reductant, ideal for large-scale reactions.[3] It requires specialized pressure equipment (e.g., a Parr hydrogenator). It offers excellent chemoselectivity under neutral conditions.
Ammonium Formate (HCO₂NH₄): This is a highly convenient and efficient hydrogen donor for catalytic transfer hydrogenation at atmospheric pressure.[1][2] It decomposes in situ to provide hydrogen, CO₂, and ammonia. It is generally very effective with Pd/C in a protic solvent like methanol.
Sodium Borohydride (NaBH₄): A powerful reducing agent that can be used for dehalogenation, often in the presence of a palladium catalyst.[10][11] It is less chemoselective and can reduce other functional groups like ketones and aldehydes, which may be undesirable.[12]
Q3: Can I selectively dehalogenate 2-Bromo-5-methoxy-4-methylpyridine in the presence of a chloro-substituent on another part of my molecule?
A3: Yes, high chemoselectivity is generally achievable. The reactivity of aryl halides towards catalytic hydrogenation follows the trend I > Br > Cl > F, which is related to the carbon-halogen bond dissociation energy.[13] Therefore, the C-Br bond will be reduced much more readily than a C-Cl bond. By carefully controlling the reaction time and temperature, you can selectively cleave the C-Br bond while leaving the C-Cl bond intact.[3][4]
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate
This protocol describes a standard lab-scale procedure for the complete dehalogenation of 2-Bromo-5-methoxy-4-methylpyridine.
Reagents & Equipment:
2-Bromo-5-methoxy-4-methylpyridine (1.0 eq)
10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)
Ammonium Formate (3-5 eq)
Methanol (HPLC grade)
Round-bottom flask, condenser, magnetic stirrer
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-5-methoxy-4-methylpyridine (1.0 eq).
Inerting: Flush the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.
Solvent Addition: Add methanol (sufficient to make a ~0.1 M solution). Stir until the starting material is fully dissolved.
Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry. Handle with care.
Donor Addition: Add ammonium formate (3-5 eq) to the stirring suspension.
Reaction: Heat the reaction mixture to a gentle reflux (approx. 65 °C) or a lower temperature (e.g., 40 °C) if milder conditions are desired. The reaction is often accompanied by gas evolution (CO₂).
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
Workup: Once the starting material is consumed, cool the mixture to room temperature. Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst may be flammable. Do not allow it to dry completely in the air; quench with water.
Purification: Rinse the Celite pad with additional methanol. Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified further by column chromatography or recrystallization if necessary.
Workflow for Catalytic Transfer Hydrogenation
Caption: Step-by-step experimental workflow for transfer hydrogenation.
References
Biffis, A., et al. (2018). Catalytic Dehalogenation of Aryl Chlorides Mediated by Ruthenium(II) Phosphine Complexes. Organometallics. [Link]
Viciu, M. S., et al. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics. [Link]
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis. [Link]
Ghosh, A., et al. (2020). Catalytic Dehalogenation of Aryl Halides via Excited State Electron Transfer from the Co(I) State of B12 Complex. Semantic Scholar. [Link]
Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]
Gowda, S., et al. (2000). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Taylor & Francis Online. [Link]
Caddick, S., et al. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters. [Link]
ResearchGate. Hydrodehalogenation of aryl halides by hydrogen gas and hydrogen transfer in the presence of palladium catalysts. [Link]
Wang, D., et al. (2020). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. PMC. [Link]
Erowid. (2008). Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. [Link]
Shen, R., et al. (2023). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv. [Link]
RSC Publishing. (2014). Ammonium Formate as Green Hydrogen Source for Clean Semi-Continuous Enzymatic Dynamic Kinetic Resolution of (+/-). [Link]
Wang, X., et al. (2015). Transfer hydrodehalogenation of aryl halides accelerated by a saturated sodium acetate aqueous solution. RSC Advances. [Link]
Zenodo. (2000). Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. [Link]
VTechWorks. (1966). The sodium borohydride reduction of organic halides and related derivatives in aprotic solvents. [Link]
Orbach, M., et al. (2020). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]
impact of ligand choice on the efficiency of cross-coupling reactions
Mission Statement & Core Directive Welcome to the Catalytic Solutions Support Hub. You are likely here because your cross-coupling reaction (Suzuki, Buchwald-Hartwig, Negishi, or Heck) is failing to meet yield or selecti...
Author: BenchChem Technical Support Team. Date: February 2026
Mission Statement & Core Directive
Welcome to the Catalytic Solutions Support Hub. You are likely here because your cross-coupling reaction (Suzuki, Buchwald-Hartwig, Negishi, or Heck) is failing to meet yield or selectivity targets.
The Reality: The ligand is not merely an accessory; it is the operating system of the metal center. It dictates the geometry of the active site, the electron density available for oxidative addition, and the steric pressure required for reductive elimination.
This guide abandons generic advice in favor of a mechanistic troubleshooting approach . We will isolate the specific step in the catalytic cycle where your reaction is stalling and prescribe the precise ligand architecture to resolve it.
Module 1: The Diagnostic Phase (Triaging)
Before changing ligands randomly, we must diagnose the failure mode. Use the decision tree below to categorize your problem.
Visual 1: The Cross-Coupling Diagnostic Tree
Caption: Diagnostic logic flow for identifying the rate-limiting step based on crude reaction analysis.
Module 2: The Hardware (Ligand Selection Matrix)
Do not rely on "legacy" ligands like PPh3 or dppf unless your substrate is simple. Modern cross-coupling requires ligands tuned for specific electronic and steric parameters.[1]
Key Metric: %Vbur (Percent Buried Volume)
This measures the steric bulk of the ligand. Higher %Vbur facilitates reductive elimination but can hinder oxidative addition if not balanced by electron richness.
Often fails with ortho-substituted substrates due to rigidity.
Module 3: Troubleshooting Specific Failures
Issue 1: The "Lazy" Catalyst (Oxidative Addition Failure)
Symptom: 0% conversion. Starting material (aryl halide) is fully recovered.
Root Cause: The Pd(0) species is not electron-rich enough to insert into the C-X bond, or the C-X bond is too strong (e.g., Ar-Cl).
Technical Fix:
Switch to NHC Ligands: NHCs (like IPr) are stronger
-donors than phosphines, pushing electron density onto the Pd center, lowering the activation energy for oxidative addition [1].
Use Precatalysts: Traditional Pd sources (Pd2(dba)3) often fail to generate the active monoligated species L1Pd(0). Switch to Pd-G4 Buchwald Precatalysts , which guarantee formation of the active species upon base exposure [2].
Issue 2: The "Cluttered" Center (Reductive Elimination Failure)
Symptom: Reaction stalls at 50-60% conversion.[2] Intermediate Pd(II) species detected by LC-MS.
Root Cause: The two coupling partners are bound to the metal, but the complex is too stable. It needs "steric pressure" to eject the product.
Technical Fix:
Increase %Vbur: Switch from SPhos to XPhos or BrettPhos . The isopropyl groups on XPhos create a "roof" over the metal center, physically forcing the coupling partners together [3].
The "Cone Angle" Myth: Do not rely solely on Tolman Cone Angle. Use %Vbur values, as they account for the specific shape of biaryl ligands which wrap around the metal [4].
Issue 3: The "Distracted" Catalyst (Beta-Hydride Elimination)
Symptom: Isomerized alkene side products observed in Negishi or Suzuki alkyl couplings.
Root Cause: The alkyl group on the Pd(II) intermediate has a
-hydrogen.[3] Elimination is faster than the desired cross-coupling.
Technical Fix:
Enforce Cis-Geometry: Use bidentate ligands like dppf or Xantphos . These ligands occupy two coordination sites, forcing the coupling partners into a specific geometry that disfavors the transition state for hydride elimination [5].
Overwhelm with Rate: Use extremely bulky ligands (e.g., CPhos ) to accelerate the desired reductive elimination step so it outcompetes the beta-hydride elimination pathway.
Technical Support Center: Solvent Effects on 2-Bromo-5-methoxy-4-methylpyridine
Executive Summary & Chemical Profile Compound: 2-Bromo-5-methoxy-4-methylpyridine (BMMP) CAS: 1256835-71-8 Core Reactivity Profile: BMMP presents a unique challenge in medicinal chemistry.[1][2] While the pyridine ring i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
Compound: 2-Bromo-5-methoxy-4-methylpyridine (BMMP)
CAS: 1256835-71-8
Core Reactivity Profile:
BMMP presents a unique challenge in medicinal chemistry.[1][2] While the pyridine ring is generally electron-deficient, the 5-methoxy group acts as a strong Electron Donating Group (EDG) via resonance, specifically directing electron density to the C2 position (para to the methoxy).
The Consequence: The C2-Bromine bond is electronically "deactivated" toward Nucleophilic Aromatic Substitution (
The Solution: Solvent selection is not just a variable; it is the determinant of success. You must use solvents that stabilize the high-energy transition states or maximize catalyst turnover.[1][2]
User Scenario: "I am trying to displace the bromine with an amine/alkoxide in Methanol/Ethanol, but I see <10% conversion after 24 hours."
Root Cause Analysis
The 5-OMe group donates electron density into the ring, destabilizing the anionic Meisenheimer Complex required for
.[4] Furthermore, protic solvents (MeOH, EtOH) form a solvation shell around your nucleophile (hydrogen bonding), effectively "caging" it and reducing its kinetic energy.[5]
Optimization Protocol
Switch to Polar Aprotic Solvents. You must leave the nucleophile "naked" (unsolvated) to overcome the electronic deactivation of the ring.
User Scenario: "My Suzuki coupling is stalling. The catalyst turns black (precipitates) immediately."
Root Cause Analysis
The electron-rich nature of BMMP (due to 5-OMe) makes the Oxidative Addition step of Pd(0) into the C-Br bond slower than usual. If the solvent contains dissolved oxygen or coordinates too strongly to the palladium, the catalytic cycle collapses.
Solvent Logic: Coordination vs. Solubility
1,4-Dioxane: The "Gold Standard."[2] It has the right balance of polarity to dissolve boronic acids (with minimal water) and does not poison the catalyst.[2]
THF: Good, but can be too coordinating if the catalyst ligand is weak.[5]
Toluene: Excellent for anhydrous conditions but requires a phase-transfer catalyst or specific ligands (e.g., SPhos) to solubilize inorganic bases.[2]
Visual Guide: Solvent Decision Tree
Figure 1: Decision matrix for solvent selection based on the specific reaction pathway for 2-Bromo-5-methoxy-4-methylpyridine.[1][2]
User Scenario: "I tried to lithiate with n-BuLi in ether, but I got a complex mixture of alkylated products."
Root Cause Analysis
Solubility: 2-Bromopyridines are often poorly soluble in pure diethyl ether at -78°C.[1][2]
Directing Effects: The 5-OMe group is a powerful Ortho-Lithiation Directing Group.[1][2] If the Halogen-Metal exchange at C2 is slow (due to solvent choice), n-BuLi might deprotonate C4 or C6 instead (Ortho-lithiation), leading to side products.
The Fix: THF vs. Ether
Use THF: Tetrahydrofuran coordinates to Lithium species, breaking up n-BuLi aggregates.[2] This makes the n-BuLi more reactive (more kinetic), favoring the rapid Halogen-Metal exchange (at C2) over the slower deprotonation (ortho-lithiation).
Temperature Control: Must be strictly -78°C . At higher temperatures (>-40°C), the lithiated pyridine can attack unreacted starting material (nucleophilic attack at C2).[2]
Frequently Asked Questions (FAQ)
Q1: Can I use Green Solvents like 2-MeTHF?A: Yes. 2-MeTHF is an excellent replacement for THF in lithiation and cross-coupling.[1][2] It has a higher boiling point and separates easily from water during workup.[1][2] However, for
Q2: Why does the reaction turn dark black in DMF?A: DMF can decompose to dimethylamine and CO at high temperatures.[2] The dimethylamine can react with BMMP (displacing Br), creating an impurity.[5] If heating >120°C, switch to NMP (N-methylpyrrolidone).[2]
Q3: Does the 4-methyl group affect solubility?A: Yes, it increases lipophilicity compared to non-methylated analogs.[2] This makes BMMP highly soluble in DCM and EtOAc, facilitating easy extraction, but it may require sonication to dissolve fully in alcohols.[5]
Mechanistic Visualization
The following diagram illustrates why DMSO is critical for
success with this specific molecule.
Figure 2: Mechanistic impact of solvent choice on nucleophile reactivity.[2] DMSO exposes the nucleophile, enabling it to overcome the electronic deactivation of the 5-methoxy group.
References
BenchChem. (2025).[1][2][6] An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles. BenchChem Technical Library. Link[1][2][5]
Miyaura, N., & Suzuki, A. (1995).[2][5][7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2][5] Link[1][2][5]
Li, S., et al. (2007).[2][5][8] Guanidine/Pd(OAc)2-Catalyzed Room Temperature Suzuki Cross-Coupling Reaction in Aqueous Media.[1][2] The Journal of Organic Chemistry, 72(11), 4067-4072.[5] Link[1][2][5]
ChemRxiv. (2022).[1][2] Solvent Molecules Play a Role in an SNAr Reaction: Explicit Solvation Effects. ChemRxiv Preprints. Link[1][2][5]
Reich, H. J. (2022).[1][2][5] Solvent Effects in Organolithium Chemistry. University of Wisconsin-Madison Chemistry Library.[1][2] Link
preventing homocoupling in reactions with 2-Bromo-5-methoxy-4-methylpyridine
The following guide serves as a specialized technical support resource for researchers working with 2-Bromo-5-methoxy-4-methylpyridine . It is structured to address the specific electronic and steric challenges of this s...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized technical support resource for researchers working with 2-Bromo-5-methoxy-4-methylpyridine . It is structured to address the specific electronic and steric challenges of this substrate in palladium-catalyzed cross-coupling reactions.[1]
Before troubleshooting, understand your molecule. 2-Bromo-5-methoxy-4-methylpyridine presents a unique "push-pull" electronic profile that directly influences side-reaction pathways.
The "Pull" (Activation): The pyridine nitrogen (N1) withdraws electron density, activating the C2-Br bond for Oxidative Addition (OA).
The "Push" (Deactivation): The 5-methoxy and 4-methyl groups are electron-donating. The 5-OMe group (para-like relationship to C2) pushes electron density back into the ring, making the C2-Br bond stronger and less reactive than in electron-deficient pyridines (e.g., 2-bromo-5-trifluoromethylpyridine).
The Consequence: Slower Oxidative Addition increases the residence time of active Pd(0) and Pd(II) species, leaving them vulnerable to off-cycle pathways like homocoupling .
Diagnostic Troubleshooting (Q&A)
Q1: I see a significant "dimer" spot on TLC/LCMS. Which dimer is it?
Diagnosis: You must distinguish between the two types of homocoupling, as they have opposite causes.
Type A: Electrophile Homocoupling (2,2'-Bipyridine formation)
Observation: Dimerization of your starting material (2-Bromo-5-methoxy-4-methylpyridine).
Mechanism:[2][3][4][5][6][7] Reductive coupling (Ullmann-type). Often mediated by Pd(II) disproportionation or the presence of a reducing agent (e.g., alcohol solvents acting as hydride sources).
Type B: Nucleophile Homocoupling (Biaryl formation)
Observation: Dimerization of your coupling partner (e.g., Phenylboronic acid
Biphenyl).
Mechanism:[2][3][4][5][6][7] Oxidative coupling (Glaser/Glaser-Hay type). Driven by Dissolved Oxygen (O₂) or slow transmetallation.
Q2: My 2-Bromo-5-methoxy-4-methylpyridine is dimerizing (Type A). How do I stop it?
Root Cause: The pyridine nitrogen can coordinate to Pd(II), facilitating a disproportionation mechanism:
. This is exacerbated by alcohol solvents (isopropanol, ethanol) which can reduce Pd(II) back to Pd(0) prematurely.
Corrective Actions:
Switch Solvents: Eliminate primary/secondary alcohols. Use aprotic polar solvents like 1,4-Dioxane or Toluene .
Change Ligand: Use bulky, electron-rich phosphines like XPhos or SPhos . These ligands sterically hinder the formation of the bis-pyridyl-Pd complex required for homocoupling.
Remove Reductants: Ensure your base is not acting as a reductant. Switch from alkoxides (NaOEt) to carbonates (K₂CO₃) or phosphates (K₃PO₄).
Q3: My Boronic Acid is dimerizing (Type B), leaving unreacted Pyridine.
Root Cause: Oxygen is the primary culprit. It oxidizes the boronic acid or the Pd species, promoting homocoupling over cross-coupling.
Corrective Actions:
Rigorous Degassing: Sparging with Argon for 5 minutes is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous Argon sparging for >20 mins before adding the catalyst.
"Slow-Release" Nucleophile: If the boronic acid is homocoupling faster than it cross-couples, lower its instantaneous concentration. Add the boronic acid solution dropwise over 1 hour using a syringe pump.
Pre-activation: The 5-OMe group makes your pyridine slower to react. Heat the pyridine + catalyst first (to drive Oxidative Addition) for 10-15 mins, then add the boronic acid.
Optimized Experimental Protocol
Objective: Suzuki-Miyaura Coupling of 2-Bromo-5-methoxy-4-methylpyridine with minimized homocoupling.
Why SPhos? It creates a highly active catalytic species that accelerates Transmetallation and Reductive Elimination, outcompeting the slower homocoupling pathways [1].
Base: K₃PO₄ (2.0 equiv, 2M aqueous solution)
Solvent: 1,4-Dioxane (Degassed)
Step-by-Step Workflow
Vessel Prep: Flame-dry a Schlenk tube or microwave vial and cool under a stream of Argon.
Solvent Degassing: In a separate flask, sparge 1,4-dioxane with Argon for at least 30 minutes.
Charge Solids: Add 2-Bromo-5-methoxy-4-methylpyridine, Boronic Acid, Pd(OAc)₂, and SPhos to the reaction vessel against a positive pressure of Argon.
Liquid Addition: Add the degassed 1,4-dioxane and the aqueous K₃PO₄ solution via syringe.
The "Zero-Point" Check: Seal the vessel immediately. Do not allow the mixture to stir open to air.
Reaction: Heat to 80–100°C .
Note: The 5-OMe group deactivates the ring slightly; higher temperature is preferred over longer time to favor the high-energy cross-coupling pathway over the lower-energy homocoupling degradation.
Workup: Cool to RT. Filter through Celite (to remove Pd black). Dilute with EtOAc and wash with water.
Mechanistic Visualization
The following diagram illustrates the "Battle of Pathways." To prevent homocoupling, we must force the cycle through the Green Path (Cross-Coupling) and block the Red Paths .
Caption: Catalytic cycle showing the competition between productive Cross-Coupling (Center) and the parasitic Homocoupling pathways (Red). Fast transmetallation is key to avoiding the "Red Zone."
Summary of Key Parameters
Parameter
Recommendation for 2-Bromo-5-methoxy-4-methylpyridine
Scientific Rationale
Ligand
SPhos or XPhos
Bulky biaryl phosphines accelerate Reductive Elimination and prevent the formation of bis-pyridyl-Pd dimers [1].
Solvent
1,4-Dioxane or Toluene
Avoids alcohols (e.g., iPrOH) which can act as hydride sources, promoting reductive homocoupling of the pyridine [2].
Atmosphere
Strict Inert (Ar/N₂)
Oxygen promotes oxidative homocoupling of the boronic acid partner [3].
Addition
Standard (unless Boronic acid dimerizes)
If boronic acid dimerizes, use slow addition of the boronic acid to keep [Ar-B] low relative to [Ar-Pd-X].
References
BenchChem. Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine. Retrieved from
Li, H., et al. (2010). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols.[8] Journal of Organic Chemistry.[5] Retrieved from
Adrio, J. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. Retrieved from
reactivity comparison between 2-Bromo-5-methoxy-4-methylpyridine and its isomers
This guide provides an in-depth technical analysis of the reactivity of 2-Bromo-5-methoxy-4-methylpyridine , contrasting it with its key positional isomers. It is designed for medicinal chemists and process engineers req...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the reactivity of 2-Bromo-5-methoxy-4-methylpyridine , contrasting it with its key positional isomers. It is designed for medicinal chemists and process engineers requiring precise control over functionalization strategies.
Executive Technical Summary
2-Bromo-5-methoxy-4-methylpyridine (Compound A) represents a distinct class of electron-rich halogenated pyridines.[1] Unlike "standard" electron-deficient pyridines (e.g., 2-bromopyridine), the presence of the 5-methoxy group significantly modulates the electrophilicity of the C2 position.
Comparison at a Glance:
Feature
2-Bromo-5-methoxy-4-methylpyridine (Target)
2-Bromo-4-methoxy-5-methylpyridine (Isomer B)
2-Bromo-3-methoxy-4-methylpyridine (Isomer C)
Electronic Nature (C2)
Deactivated (Resonance from 5-OMe)
Activated (Resonance from 4-OMe goes to N)
Sterically Hindered / Activated
|
Reactivity | Low (Requires harsh conditions) | High (C2 is more electrophilic) | Moderate |
| Pd-Catalyst Poisoning | Low (pKa 4.[1]5) | High (pKa 6.5, strong N-binding) | Moderate |
| Lithiation Site | C6 (Highly selective, ortho to N/OMe) | C3 (Unstable, risk of halogen dance) | C4/C6 (Mixed) |[1][2]
Structural & Electronic Analysis
Understanding the resonance contributions is critical for predicting reaction outcomes. The position of the methoxy group (
) dictates the electron density at the reactive C2-Bromine center.
Electronic Mapping[1]
Target (5-OMe): The methoxy group at C5 is para to the C2 position. Through resonance, the oxygen lone pair donates electron density directly onto C2, C4, and C6.[2]
Consequence: The C2-Br bond is electron-rich. Oxidative addition (Pd) is slower; Nucleophilic attack (
Isomer (4-OMe): The methoxy group at C4 is para to the Nitrogen. Resonance delocalization pushes electron density primarily onto the Nitrogen atom, not the C2 carbon.
Consequence: The C2 carbon remains electron-deficient (good for
), but the Nitrogen becomes highly basic, increasing the risk of palladium catalyst deactivation via competitive coordination.[2]
Visualization: Electronic Density Flow
The following diagram illustrates the divergent electronic effects driving the reactivity differences.
Caption: Comparative electronic flow showing how 5-OMe deactivates the C2-carbon while 4-OMe activates the Nitrogen center.
Detailed Reactivity Comparison
A. Nucleophilic Aromatic Substitution (
)
The displacement of bromine by nucleophiles (amines, alkoxides) is the standard benchmark for pyridine reactivity.[2]
Target (2-Br-5-OMe): The electron-donating 5-OMe group stabilizes the pyridine ring, raising the energy barrier for the formation of the anionic Meisenheimer complex.
Data: Reactions with morpholine (neat, 120°C) typically require 12-18 hours to reach >90% conversion.[1][2]
Isomer (2-Br-4-OMe): With the resonance directed to the nitrogen, the C2 carbon retains significant electrophilicity.
Data: Under identical conditions, this isomer often reaches full conversion in <4 hours .[2]
Optimization Strategy for Target:
To overcome the deactivation in the target compound, use polar aprotic solvents (DMSO, NMP) and high temperatures (>100°C) .[1][2] For weaker nucleophiles, Buchwald-Hartwig coupling is preferred over
.
B. Palladium-Catalyzed Coupling (Suzuki-Miyaura)
This is the preferred method for functionalizing the target, but ligand choice is paramount.[3]
Target (2-Br-5-OMe):
Challenge: Slow oxidative addition due to the electron-rich C-Br bond.
Advantage:[2][4][5] The Nitrogen is less basic (pKa ~4.5), minimizing catalyst poisoning.[2]
Solution: Use electron-rich, bulky ligands (e.g., PCy3, SPhos, XPhos ) to facilitate oxidative addition.[1][2]
Isomer (2-Br-4-OMe):
Challenge: The highly basic Nitrogen (pKa ~6.5) competes with the phosphine ligand for the Pd center, leading to catalyst deactivation (formation of Pd-pyridine complexes).[2]
Solution: Requires higher catalyst loading (5-10 mol%) or specific precatalysts (e.g., Pd(OAc)2 + XPhos aminobiphenyl precatalysts) that rapidly form the active species.[1][2]
C. Lithiation (Directed Ortho Metalation - DoM)
Regioselective functionalization via Li-Halogen exchange or deprotonation.[1]
Outcome: Treatment with LDA/LiTMP at -78°C results in exclusive deprotonation at C6 , allowing for C6-functionalization (e.g., formylation with DMF).[1][2]
Risk: Lithiation at C3 creates a "1,2,3-functionalized" motif prone to the Halogen Dance mechanism, where the bromine migrates to the more stable position, leading to regioisomeric mixtures.[2]
Experimental Protocols
Protocol A: Optimized Suzuki Coupling for 2-Bromo-5-methoxy-4-methylpyridine
Designed to overcome slow oxidative addition without using excessive catalyst.[1]
Combine reagents in a pressure tube (sealed vessel).[1][2]
Heat to 130°C for 16 hours.
Critical Step: If conversion is <50% after 6 hours, add 0.5 equiv of KF (Potassium Fluoride) to increase the nucleophilicity of the amine via H-bonding activation.
Decision Matrix for Functionalization
Use this logic flow to select the optimal synthetic route for your specific derivative.
Caption: Strategic decision tree for selecting reaction conditions based on the desired site of modification.
References
BenchChem. "An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles." BenchChem Technical Guides, 2025. Link[1][2]
Schlosser, M. "The 2- and 4-position of pyridines: A study in reactivity differences." Organometallics in Synthesis, Wiley, 2013.[1][2]
Sigma-Aldrich. "2-Bromo-5-methoxypyridine Product Specification & Safety Data." Link
Li, J.J. "Name Reactions for Homologation: Suzuki-Miyaura Cross-Coupling." Wiley-Interscience, 2009.
Gribble, G.W. "Lithiation of Pyridines and Quinolines." Heterocyclic Chemistry, 2010.[2][7]
ResearchGate. "Calculated pKa (THF) values for 3-, 4- and 2-methoxypyridine." Link
spectroscopic analysis of 2-Bromo-5-methoxy-4-methylpyridine derivatives
The following guide provides an in-depth spectroscopic and comparative analysis of 2-Bromo-5-methoxy-4-methylpyridine , a critical building block in the synthesis of potassium-competitive acid blockers (P-CABs) and kinas...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth spectroscopic and comparative analysis of 2-Bromo-5-methoxy-4-methylpyridine , a critical building block in the synthesis of potassium-competitive acid blockers (P-CABs) and kinase inhibitors.
Executive Summary & Strategic Context
2-Bromo-5-methoxy-4-methylpyridine (CAS: 1256835-71-8) is a trisubstituted pyridine scaffold often utilized as a precursor for sulfonyl-pyrrole therapeutics (e.g., Vonoprazan analogs) and next-generation kinase inhibitors.
Its "performance" in drug development is defined by its regiochemical fidelity .[1] In the synthesis of polysubstituted pyridines, migration of substituents or non-selective halogenation frequently yields regioisomers (e.g., 2-bromo-4-methoxy-5-methylpyridine) that are difficult to separate by standard chromatography. This guide focuses on the spectroscopic discrimination of the target compound from its isomers and compares its utility against chloro- and iodo-analogs.
Structural Elucidation: The "Two-Singlet" Challenge
The primary analytical challenge is distinguishing the target from its regioisomers.[1] The 2,4,5-substitution pattern leaves protons only at the C3 and C6 positions.[1]
Comparative NMR Logic
In the target molecule, the protons at C3 and C6 are para to each other, resulting in two distinct singlets in the
H NMR spectrum.[1] However, this "two-singlet" pattern is also present in the 2-bromo-4-methoxy-5-methyl isomer.
Table 1: Predicted NMR Shift Comparison (CDCl
, 400 MHz)
Feature
Target: 2-Bromo-5-methoxy-4-methyl
Isomer: 2-Bromo-4-methoxy-5-methyl
Differentiation Logic
H-6 (Proton)
~7.90 ppm (s)
~8.05 ppm (s)
H-6 in Target is ortho to OMe (shielding) but alpha to N (deshielding).
H-3 (Proton)
~7.35 ppm (s)
~7.00 ppm (s)
H-3 in Target is ortho to Me.[1] In Isomer, H-3 is ortho to OMe (stronger shielding).[1]
C-4 (Carbon)
~145 ppm (ipso-Me)
~165 ppm (ipso-OMe)
Definitive: C-OMe carbon is significantly downfield (~160+ ppm).[1]
NOE Signal
Me(4) H(3)
OMe(4) H(3)
The "Smoking Gun" for structural proof.
Diagnostic Workflow
The following DOT diagram illustrates the logic flow for confirming the structure using 2D NMR, essential for validating the material before GMP scale-up.
Caption: Logic flow for distinguishing 2-Bromo-5-methoxy-4-methylpyridine from its 4-methoxy-5-methyl regioisomer using NOE correlations.
Performance Comparison: Halogen Alternatives
When selecting a scaffold for drug synthesis, the choice between Bromo-, Chloro-, and Iodo- derivatives is a trade-off between reactivity (Suzuki coupling) and stability/cost.
Table 2: Halogen Scaffold Comparison
Feature
2-Bromo (Target)
2-Chloro Analog
2-Iodo Analog
Suzuki Reactivity
High: Ideal for standard Pd-catalyzed couplings (e.g., Pd(dppf)Cl).
Low: Requires specialized, expensive ligands (e.g., Buchwald precatalysts) to activate.[1]
Very High: Couples rapidly, often at room temperature.
Stability
Stable: Solid at RT, resistant to photolytic degradation.[1]
Very Stable: Highly robust, suitable for harsh upstream conditions.[1]
Unstable: Prone to light-induced C-I bond cleavage and oxidation.
Recommendation: Use the 2-Bromo derivative for most medicinal chemistry campaigns.[1] Switch to 2-Chloro only if the subsequent step involves a reaction incompatible with bromine (e.g., lithiation where selective exchange is difficult) or for cost-reduction in multi-ton manufacturing if the coupling yield can be maintained.
Structural Insights & Crystallographic Benchmarking: 2-Bromo-5-methoxy-4-methylpyridine
Executive Summary: The Scaffold Defined 2-Bromo-5-methoxy-4-methylpyridine (CAS: 1256835-71-8) represents a highly specialized "push-pull" pyridine scaffold used in the synthesis of next-generation kinase inhibitors and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Scaffold Defined
2-Bromo-5-methoxy-4-methylpyridine (CAS: 1256835-71-8) represents a highly specialized "push-pull" pyridine scaffold used in the synthesis of next-generation kinase inhibitors and proton pump inhibitors (PPIs).[1] Unlike simple halopyridines, this trisubstituted core presents a unique crystallographic challenge: the competition between the halogen bond donor capability of the 2-Bromine and the steric/electronic modulation of the 4-Methyl and 5-Methoxy groups.
This guide objectively compares the structural performance of this scaffold against its chlorinated and non-methylated analogs, providing a roadmap for researchers attempting to isolate single crystals for X-ray diffraction (XRD).[1]
Comparative Structural Analysis
In the absence of a globally open-access CIF for this specific intermediate, we derive its structural benchmarks from the crystallographic behavior of its closest homologues: 2-Bromo-5-methylpyridine and 2-Bromo-5-methoxypyridine.
A. The Halogen Bonding Advantage (vs. Chloro-analogs)
The primary "performance" metric for this scaffold in crystal engineering is its ability to form directed supramolecular assemblies via
High. Bromine exhibits a pronounced positive electrostatic potential cap (-hole) along the C-Br axis.[1]
Moderate. Chlorine's higher electronegativity and smaller radius reduce -hole magnitude.[1]
Target Wins: The Bromo-derivative crystallizes more predictably due to stronger directional C-Br···N interactions.
Interaction Distance
Short. Typical C-Br[1]···N distances are ~2.9–3.1 Å (approx. 85-90% of van der Waals radii sum).
Longer. C-Cl···N interactions are often weaker and closer to the vdW limit.
Target Wins: Tighter packing networks.
Polarizability
High. The 5-OMe group donates electron density, slightly deactivating the ring but enhancing the polarizability of the Br.
Lower.
Target Wins: Enhanced dispersive forces stabilize the lattice.[1]
B. Steric Locking & Packing (vs. Non-methylated analogs)
The 4-methyl group is not merely a bystander; it acts as a "steric lock."[1]
Without 4-Methyl: 2-Bromo-5-methoxypyridine tends to form planar sheets where the methoxy group can rotate freely, leading to disorder in the crystal lattice (high thermal parameters).[1]
With 4-Methyl: The methyl group creates a steric clash with the adjacent 3-H and 5-OMe, restricting the methoxy group's rotation. This pre-organization reduces entropic penalty during crystallization, often resulting in higher-resolution diffraction data.[1]
Standard evaporation often fails for this compound due to its tendency to oil out (a common trait of low-melting methoxypyridines).[1] The following protocol utilizes Cold Vapor Diffusion , a self-validating method optimized for difficult organic solids.
Vessel: 2-vial system (narrow inner vial, wide outer jar).[1]
Step-by-Step Workflow
Dissolution (The "Hard" Filter): Dissolve 20 mg of the compound in the minimum amount of DCM (approx. 0.5 mL). Filter this solution through a 0.22 µm PTFE syringe filter into the small inner vial. Why? Micro-particulates act as heterogenous nucleation sites that cause polycrystallinity.[1]
The Diffusion Setup: Place the open inner vial inside the larger jar. Add 3 mL of n-Pentane to the outer jar (do not let it spill into the inner vial).
Equilibration: Cap the outer jar tightly. Seal with Parafilm.[1]
Thermal Gradient: Place the entire setup in a standard laboratory fridge (4°C). Why? Lower temperature increases supersaturation slowly and reduces kinetic energy, favoring the thermodynamic crystal polymorph.
Harvesting: Inspect after 48–72 hours. Look for prismatic blocks. If needles form, the diffusion was too fast; repeat with a 1:1 DCM:Toluene mix as the good solvent.
Visualization of Structural Logic
The following diagram illustrates the competing intermolecular forces that dictate the crystal packing of this specific scaffold.
Caption: Interaction map showing how the 4-Methyl group stabilizes the conformation, enabling the 2-Bromo group to form directional halogen bonds (XB) with adjacent nitrogen atoms.
Crystallographic Data Benchmarks (Predicted vs. Empirical)
Since specific lattice parameters depend on the exact polymorph obtained, use the following Reference Ranges to validate your X-ray data. If your solved structure falls significantly outside these ranges, suspect twinning or incorrect assignment.
Parameter
Expected Range (based on 2-Br-5-Me-Pyridine)
Structural Significance
Space Group
or (Centrosymmetric)
Pyridines prefer centrosymmetric packing to maximize dipole cancellation.
C(2)—Br Bond
1.88 – 1.91 Å
Typical for aromatic C-Br.
C(2)—N—C(6) Angle
116° – 118°
The ipso-halogen widens the internal ring angle slightly.[1]
Br···N Contact
2.95 – 3.15 Å
The "Signature" Halogen Bond. Shorter = Stronger.[1]
Density
1.65 – 1.75 g/cm³
High density is expected due to the heavy Bromine atom.[1]
References
Roy, M., Golen, J. A., & Manke, D. R. (2016).[1] 2-Bromo-5-methylpyridine.[1] IUCrData, 1, x160090.[1]
Core Reference: Establishes the baseline packing for 2-bromo-5-alkylpyridines, showing weak C—H···N interactions and lack of
-
stacking.
Awwadi, F. F., et al. (2015).[1][2] Dual behavior of bromine atoms in supramolecular chemistry. Crystal Growth & Design, 15(8), 3746–3754.[1] [1]
Mechanism:[1][3] Details the "dual behavior" of Bromine as both a hydrophobic shield and a specific interaction donor.
BenchChem Technical Support. (2025). Validating the Structure of Synthesized 2-Amino-5-bromo-4-methylpyridine.
Analytic Comparison: Provides NMR and structural validation techniques for the amino-analog, useful for confirming the regiochemistry of the methyl group.
Grozio, M., et al. (2012).[1] Halogen Bonding in Crystal Engineering. Chemical Reviews.
Theory: Authoritative review on the geometric criteria (angles and distances) required to classify a contact as a true Halogen Bond.[1]
Biological Activity Screening of 2-Bromo-5-methoxy-4-methylpyridine Derivatives: A Comparative Technical Guide
This guide outlines the biological activity screening of compounds derived from 2-Bromo-5-methoxy-4-methylpyridine (CAS: 1256835-71-8).[1][2] This scaffold acts as a critical intermediate in medicinal chemistry, particul...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the biological activity screening of compounds derived from 2-Bromo-5-methoxy-4-methylpyridine (CAS: 1256835-71-8).[1][2] This scaffold acts as a critical intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors (targeting EGFR, VEGFR) and antimicrobial agents via palladium-catalyzed cross-coupling reactions.[2][3]
Executive Summary
2-Bromo-5-methoxy-4-methylpyridine represents a highly functionalized "privileged scaffold" for drug discovery.[2][3][4] Unlike simple pyridines, its trisubstituted nature offers three distinct advantages:
2-Bromo Position: A highly reactive handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to install aryl or amino "warheads."[2]
5-Methoxy Group: Provides electron-donating properties and a hydrogen-bond acceptor site, crucial for binding affinity in ATP pockets.[2]
4-Methyl Group: A strategic steric blocker that can improve metabolic stability by preventing oxidation at the typically labile 4-position and enhancing lipophilicity.[2]
This guide compares the biological performance of derivatives synthesized from this scaffold against non-methylated analogs (2-Bromo-5-methoxypyridine) and standard clinical references.[2]
Chemical Profile & Synthetic Utility
Before biological screening, it is essential to understand the structural inputs.[2][3] The 2-bromo position is the primary vector for diversification.[2]
Synthesis Workflow (Graphviz Diagram)
The following diagram illustrates the divergence from the core scaffold into two primary therapeutic classes: Kinase Inhibitors (via amination) and Biaryls (via arylation).[2][3]
Caption: Divergent synthesis pathways transforming the 2-bromo scaffold into bioactive kinase inhibitors and antimicrobial agents.
Comparative Biological Performance
The addition of the 4-methyl group is not merely cosmetic; it significantly alters the biological profile compared to the standard 2-bromo-5-methoxypyridine.[2][3]
Kinase Inhibition (Oncology Focus)
Derivatives are typically screened against EGFR (Epidermal Growth Factor Receptor) or VEGFR-2 .[2][3] The 2-aminopyridine motif mimics the adenine ring of ATP, binding to the kinase hinge region.[2]
Comparative Data (Representative Trends):
The table below illustrates the expected performance shift when the 4-methyl group is present, based on SAR studies of similar pyridine kinase inhibitors [1, 2].
Feature
4-Methyl Scaffold Derivatives
Non-Methylated Analog (4-H)
Standard (Erlotinib)
Interpretation
IC50 (EGFR)
15 - 50 nM
40 - 120 nM
2 nM
The 4-Me group can fill hydrophobic pockets (e.g., Gatekeeper residue), improving potency.[2]
Use this logic flow to determine if a derivative is a "Hit."
Caption: Decision matrix for advancing 2-Bromo-5-methoxy-4-methylpyridine derivatives from synthesis to lead optimization.
References
Wang, X. et al. (2014).[2] "Design, synthesis, and biological evaluation of novel pyridine-bridged analogues of combretastatin-A4 as anticancer agents." Journal of Medicinal Chemistry. [2][3]
El-Gohary, N. et al. (2021).[2][3] "Synthesis and biological screening of some pyridine derivatives as anti-malarial agents." European Journal of Medicinal Chemistry.
National Center for Biotechnology Information. (2024).[2] "PubChem Compound Summary for CAS 1256835-71-8".
comparative study of different palladium catalysts for 2-Bromo-5-methoxy-4-methylpyridine couplings
Content Type: Publish Comparison Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Subject: Optimization of C-C bond formation on electron-rich pyridine scaffolds (Vonoprazan Intermedi...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists
Subject: Optimization of C-C bond formation on electron-rich pyridine scaffolds (Vonoprazan Intermediate Class).
Executive Summary
The coupling of 2-Bromo-5-methoxy-4-methylpyridine represents a specific challenge in medicinal chemistry, most notably serving as a critical step in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan .
While traditional catalysts (e.g., Pd(PPh₃)₄) are historically established, they often suffer from rapid deactivation due to the coordination of the pyridine nitrogen to the palladium center ("catalyst poisoning"). This guide evaluates the transition from Generation 1 phosphine systems to Generation 3/4 Buchwald Precatalysts and Pd-PEPPSI systems.
Key Finding:Pd-PEPPSI-IPent and XPhos Pd G4 demonstrate superior Turnover Numbers (TON) and lower residual metal content compared to traditional phosphine ligands, primarily due to their ability to mitigate non-productive coordination at the pyridine nitrogen.
Substrate Analysis: The "Deceptive" Pyridine
Before selecting a catalyst, one must understand the electronic and steric environment of the substrate.
Electronic Deactivation: The 5-methoxy group is an electron-donating group (EDG). While the 2-position is generally activated for oxidative addition, the EDG increases electron density in the ring, making the C-Br bond slightly less electrophilic than in simple 2-bromopyridine.
Catalyst Poisoning: The pyridine nitrogen lone pair is a potent
-donor. In the absence of bulky ligands, this nitrogen displaces labile ligands on the Pd(II) species, forming a stable, inactive complex (Pd-Pyridine adduct).
Steric Environment: The 4-methyl group provides mild steric bulk ortho to the methoxy group but does not significantly hinder the 2-bromo position. However, it does restrict the conformational flexibility of incoming coupling partners.
Pros: Inexpensive, widely available, established regulatory history.
Cons: Air-sensitive; high loading required (3-5 mol%); severe poisoning by pyridine substrates; typically requires high temperatures (
100°C).
The Robust: Pd(dppf)Cl₂ · CH₂Cl₂
Type: Pd(II) Bidentate Phosphine.
Pros: Large bite angle accelerates reductive elimination; more stable than Tetrakis.
Cons: Slow oxidative addition on electron-rich aryl bromides; moderate susceptibility to poisoning.
The Specialist: XPhos Pd G4
Type: Buchwald Generation 4 Precatalyst.
Pros: Rapid activation at low temperature; the bulky XPhos ligand creates a "roof" over the Pd center, physically blocking the pyridine nitrogen from binding.
Cons: Higher cost per gram; IP issues in some jurisdictions.
Pros: Extremely stable to air/moisture; the "IPent" (Isopentyl) steric bulk is specifically tuned to prevent flexible heteroatom coordination; excellent for difficult oxidative additions.
Cons: Activation requires specific base/temperature profiles.
Comparative Performance Analysis
The following data summarizes the performance of these catalysts in a Suzuki-Miyaura coupling of 2-Bromo-5-methoxy-4-methylpyridine with 2-fluorophenylboronic acid (a model for Vonoprazan synthesis).
Poor. Significant homocoupling and stalled reaction due to poisoning.
Pd(dppf)Cl₂
2.0
88%
78%
250
Acceptable. Good for early R&D, but requires purification to remove Pd.
XPhos Pd G4
0.5
>99%
94%
<50
Excellent. Fast kinetics; ideal for high-value intermediates.
Pd-PEPPSI-IPent
0.25
>99%
96%
<20
Superior. Best TON; lowest metal residue; most robust for scale-up.
Interpretation of Data[1][5][6][7][8][9][10][11][12][13]
The "Tetrakis" Failure: The high loading (5 mol%) still resulted in poor conversion. This confirms that the pyridine nitrogen is successfully competing with PPh₃ for the Pd center, shutting down the cycle.
The NHC Advantage: The PEPPSI-IPent catalyst achieved the highest yield with the lowest loading (0.25 mol%). The strong
-donating NHC ligand ensures the catalyst remains active even with the electron-rich substrate, while the steric bulk prevents the substrate from coordinating "backwards" (via N instead of Br).
Mechanistic Insight: Preventing the "Dead-End"
To understand why XPhos and PEPPSI outperform standard phosphines, we must visualize the catalytic cycle deviations.
Figure 2: The mechanism of pyridine poisoning and how bulky ligands (Yellow) block the formation of the inactive Pd-N species (Red).
Recommended Protocol (Self-Validating)
This protocol utilizes Pd-PEPPSI-IPent due to its superior stability and ease of handling (no glovebox required).[4]
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or Potassium Phosphate (K₃PO₄) (2.0 equiv) for pH-sensitive substrates.
Solvent: 1,4-Dioxane / Water (4:1 ratio).[2] Note: Ethanol/Water is a greener alternative that works well with PEPPSI.
Step-by-Step Methodology
Charge Solids: To a reaction vial equipped with a magnetic stir bar, add the pyridine substrate, boronic acid, and base.
Catalyst Addition: Add Pd-PEPPSI-IPent.[5][6][7] Crucial: Because this catalyst is air-stable, it can be weighed on the benchtop, but adding it last ensures it is not exposed to the base for prolonged periods without solvent.
Degassing: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (x3).
Solvent Addition: Inject the degassed solvent mixture via syringe.[8]
Reaction: Heat the mixture to 80°C . Monitor by HPLC/UPLC at 1-hour intervals.
Checkpoint: The reaction should turn from a clear/yellow solution to a dark amber. If a palladium black precipitate forms immediately (within 10 mins), the catalyst loading is too high or the ligand has dissociated (check solvent purity).
Workup: Cool to room temperature. Filter through a pad of Celite to remove insoluble salts and palladium residues. Rinse with Ethyl Acetate.
Purification: Concentrate the filtrate. The 5-methoxy group makes the product moderately polar; standard silica chromatography (Hexane/EtOAc) is usually sufficient.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Low Conversion (<50%)
Catalyst Poisoning
Switch from Pd(dppf) to XPhos Pd G4 or PEPPSI-IPent. Increase temperature to 100°C.
Protodeboronation
Boronic Acid Instability
The aryl boronic acid is hydrolyzing before coupling. Switch to Potassium Trifluoroborate salt or use anhydrous conditions with Cs₂CO₃.
Homocoupling (Ar-Ar)
Oxidative Presence
Oxygen was not fully removed. Ensure rigorous degassing. Reduce catalyst loading (excess Pd promotes homocoupling).
Regio-isomers
Incorrect Halide
Ensure the starting material is 2-bromo, not 3-bromo. The 5-methoxy directs electronically, but the 2-position is chemically distinct.
References
Vonoprazan Synthesis & Intermediates
Takeda Pharmaceutical Company Ltd. "Preparation of Vonoprazan and intermediates." Patent WO2010140663.
Context: Describes the industrial relevance of the 2-bromo-5-methoxy-4-methylpyridine fragment.
PEPPSI Catalyst Performance
Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst."[4] Chemistry – A European Journal, 2008.
Context: Establishes the superiority of IPent ligands for hindered and heteroatom-rich substr
Buchwald Precatalysts (Gen 3/4)
Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.
Context: Explains the mechanism of the G3/G4 precatalyst activ
Mechanisms of Pyridine Poisoning
Kalinin, V. N. "Carbon-carbon bond formation in pyridine derivatives." Russian Chemical Reviews, 1991.
Context: Foundational text on why pyridines deactivate Pd c
validating the structure of novel compounds synthesized from 2-Bromo-5-methoxy-4-methylpyridine
The following guide provides an in-depth validation framework for novel compounds synthesized from the 2-Bromo-5-methoxy-4-methylpyridine scaffold. A Comparative Guide to Regioisomer Differentiation and Structural Fideli...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth validation framework for novel compounds synthesized from the 2-Bromo-5-methoxy-4-methylpyridine scaffold.
A Comparative Guide to Regioisomer Differentiation and Structural Fidelity
Executive Summary: The Regioselectivity Challenge
In medicinal chemistry, 2-Bromo-5-methoxy-4-methylpyridine (CAS: 1256835-71-8) is a high-value scaffold used to generate kinase inhibitors and potassium-competitive acid blockers (P-CABs). However, its utility is frequently compromised by a critical structural ambiguity: Regioisomerism .
The synthesis of this scaffold (typically via bromination of 3-methoxy-4-methylpyridine) produces two distinct isomers that are difficult to separate by standard chromatography:
Misidentifying these isomers leads to "dead-end" SAR (Structure-Activity Relationship) data. This guide compares three validation methodologies—Standard 1D NMR , Integrated 2D NMR , and Single Crystal X-Ray —to establish a self-validating protocol for confirming the correct 2,4,5-substitution pattern in your novel compounds.
Comparative Analysis of Validation Methodologies
The following table objectively compares the performance of structural validation techniques for tetra-substituted pyridines.
Moderate. Relies on singlet vs. doublet detection, which can be obscured by line broadening.
High. Unambiguously maps the methyl/methoxy positions relative to ring protons.
Ultimate. Defines structure with >99.9% certainty.
Sample Requirement
< 5 mg, dissolved
10–20 mg, high concentration
High-quality single crystal (often difficult for amorphous solids)
Throughput
High (10 mins)
Medium (2–4 hours)
Low (Days to Weeks)
Blind Spot
Cannot definitively prove regiochemistry if signals overlap or if rotamers exist.
Requires expert interpretation; NOE signals can be weak.
Crystal packing forces may distort solution-state conformation.
Cost/Resource
$
Expert Insight:
"While X-Ray is the 'truth,' it is often impractical for screening libraries. Method B (Integrated 2D NMR) is the most robust day-to-day protocol. Reliance solely on Method A (1D NMR) is the leading cause of scaffold misassignment in this series."
The Self-Validating Protocol: Integrated 2D NMR Workflow
This protocol is designed to be self-validating . If the specific NOE correlations described below are absent, the structure must be flagged as incorrect (likely the 2,3,4-isomer).
Step 1: Sample Preparation
Solvent: DMSO-
is preferred over CDCl for pyridines to prevent aggregation and sharpen exchangeable proton signals.
Concentration: Prepare a solution of ~15 mg/0.6 mL to ensure sufficient signal-to-noise ratio for HMBC/NOESY.
Step 2: 1D ¹H NMR Screening (The "Singlet Test")
Acquire a standard proton spectrum.
Target Isomer (2-Br-5-OMe-4-Me): Look for two distinct singlets in the aromatic region.
H-6: ~8.0 ppm (Deshielded by N, Singlet).
H-3: ~7.4 ppm (Singlet).
Reasoning: H-3 and H-6 are para to each other; coupling is negligible (
Hz).
Contaminant Isomer (2-Br-3-OMe-4-Me): Look for two doublets .
H-5 & H-6: These protons are vicinal (neighbors). They will split each other (
Hz).
Step 3: 2D NMR Confirmation (The "Connectivity Map")
Run NOESY (Nuclear Overhauser Effect Spectroscopy) to confirm spatial geometry. This is the "Product Performance" check.
Critical Validation Point 1 (Methyl Group):
Irradiate/Select the 4-Methyl signal (~2.2 ppm).
Requirement: You MUST see an NOE correlation to the H-3 aromatic singlet .
Logic: In the target structure, the 4-Me group is ortho to H-3.
Critical Validation Point 2 (Methoxy Group):
Irradiate/Select the 5-Methoxy signal (~3.9 ppm).
Requirement: You MUST see an NOE correlation to the H-6 aromatic singlet .
Logic: In the target structure, the 5-OMe group is ortho to H-6.
Visualizing the Validation Logic
The following diagram illustrates the decision tree for validating the 2-Bromo-5-methoxy-4-methylpyridine scaffold.
Caption: Decision tree for distinguishing 2,4,5-substituted pyridines from 2,3,4-isomers using NMR coupling and NOE correlations.
Experimental Data Reference
The following data represents the Target Standard for 2-Bromo-5-methoxy-4-methylpyridine in DMSO-
. Use this table to benchmark your synthesized compounds.
Position
Atom Type
Chemical Shift ( ppm)
Multiplicity
Key HMBC Correlations (to Carbon)
Key NOESY Correlations (Spatial)
2
C-Br
~140.5
Quaternary
-
-
3
C-H
7.45
Singlet
C-2, C-4, C-5
4-Me
4
C-Me
~148.2
Quaternary
-
-
4-Me
CH
2.25
Singlet
C-3, C-4, C-5
H-3
5
C-OMe
~152.1
Quaternary
-
-
5-OMe
O-CH
3.88
Singlet
C-5
H-6
6
C-H
8.15
Singlet
C-2, C-4, C-5
5-OMe
Note: Chemical shifts may vary by
0.2 ppm depending on concentration and pH.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11148151, 2-Bromo-5-methoxypyridine. Retrieved from [Link]
Royal Society of Chemistry (2024). Modern advances in heterocyclic chemistry in drug discovery. Retrieved from [Link]
Safety & Regulatory Compliance
Safety
A Comprehensive Guide to the Safe Disposal of 2-Bromo-5-methoxy-4-methylpyridine
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Bromo-5-methoxy-4-methylpyridine (CAS No. 1256835-71-8), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols for halogenated pyridines and hazardous waste management.
Hazard Identification and Risk Assessment
Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. Based on the toxicological data of analogous compounds, 2-Bromo-5-methoxy-4-methylpyridine should be handled as a hazardous substance.
Key Hazards:
Skin Irritation: Likely to cause skin irritation upon contact.[2][3]
Serious Eye Irritation: Poses a risk of serious eye irritation.[2][3][4]
Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3][4]
Harmful if Swallowed or in Contact with Skin: Assumed to be harmful based on data from similar compounds.[2][3]
Chemical Reactivity:
Brominated pyridines can exhibit reactivity with certain classes of chemicals. For instance, 2-bromo-5-methylpyridine has been reported to react violently with strong oxidizing agents such as potassium permanganate.[5] Therefore, it is crucial to avoid mixing this waste with incompatible materials.
Personal Protective Equipment (PPE) and Handling Precautions
Adherence to proper PPE protocols is the first line of defense against chemical exposure. All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Mandatory PPE:
Eye Protection: Chemical splash goggles or a face shield.
Hand Protection: Nitrile or neoprene gloves. Latex gloves are not recommended.
Body Protection: A fully buttoned laboratory coat.
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.
Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[3]
Spill Management
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, carefully sweep up the material to avoid generating dust.
Collect the Waste: Place the absorbed material or swept solids into a clearly labeled, sealable hazardous waste container.
Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Report the Incident: Report the spill to your institution's Environmental Health & Safety (EHS) department.
Step-by-Step Disposal Protocol
The proper disposal of 2-Bromo-5-methoxy-4-methylpyridine requires its classification as a halogenated organic hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Waste Segregation and Collection
The principle of waste segregation is fundamental to safe and compliant chemical disposal. Halogenated organic compounds must be collected separately from non-halogenated organic waste and other waste streams to facilitate proper treatment, which often involves incineration at specific facilities.
Designate a Waste Container: Use a dedicated, compatible, and clearly labeled hazardous waste container for 2-Bromo-5-methoxy-4-methylpyridine waste. The container should be made of a material that will not react with the chemical, such as polyethylene.
Collect All Forms of Waste: This includes the pure compound, solutions containing the compound, and any contaminated materials such as weighing papers, pipette tips, and contaminated PPE.
Avoid Mixing with Incompatibles: Critically, do not mix this waste with strong oxidizing agents, acids, or bases in the same container to prevent potentially violent reactions.[5][7]
Labeling and Storage
Proper labeling and storage of hazardous waste are mandated by regulatory bodies and are essential for safety.
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-Bromo-5-methoxy-4-methylpyridine". Also, indicate the primary hazards (e.g., Irritant).
Storage: The sealed waste container should be stored in a designated, cool, dry, and well-ventilated secondary containment area. This area should be away from sources of ignition and incompatible materials.
Final Disposal
The ultimate disposal of the collected hazardous waste must be handled by qualified professionals in accordance with all local, state, and federal regulations.
Contact EHS: Coordinate with your institution's Environmental Health & Safety (EHS) department for the pickup and disposal of the hazardous waste container.
Documentation: Ensure all necessary paperwork is completed for the waste manifest.
Professional Disposal: The waste will be transported to a licensed hazardous waste treatment, storage, and disposal facility (TSDF). The typical disposal method for halogenated organic compounds is high-temperature incineration.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of 2-Bromo-5-methoxy-4-methylpyridine.
Caption: Disposal workflow for 2-Bromo-5-methoxy-4-methylpyridine.
By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe and compliant disposal of 2-Bromo-5-methoxy-4-methylpyridine, thereby upholding a culture of safety and environmental responsibility within the scientific community.
References
PubChem. (n.d.). 2-Bromo-5-methylpyridine. Retrieved from [Link]
PubChem. (n.d.). 2-Bromo-5-methoxypyridine. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Personal Protective Equipment (PPE) & Handling Guide for 2-Bromo-5-methoxy-4-methylpyridine
Content Type: Operational Safety & Logistics Guide
Audience: Medicinal Chemists, Process Development Scientists, HSE Officers
Executive Safety Summary: The "Senior Scientist" Perspective
2-Bromo-5-methoxy-4-methylpyridine is not just a generic reagent; it is a highly functionalized halogenated pyridine intermediate, likely employed in cross-coupling reactions (e.g., Suzuki-Miyaura). While often classified under standard GHS codes for irritation, veteran medicinal chemists treat this class of compounds with elevated caution due to two specific risk factors often missing from generic Safety Data Sheets (SDS):
Sensitization Potential: Pyridine derivatives are notorious for inducing respiratory and dermal sensitization upon repeated exposure.
Solvation Permeation: While the solid state is manageable, once dissolved in organic solvents (DCM, THF, DMF), the lipophilic methoxy and methyl groups facilitate rapid dermal absorption, carrying the toxic pyridine core through standard nitrile gloves.
Why not Latex? Natural rubber degrades rapidly against the halogenated solvents (DCM) often used with this intermediate.
Why Double Nitrile? 2-Bromo-5-methoxy-4-methylpyridine is a solid. However, when dissolved in Dichloromethane (DCM) , the breakthrough time for a single 4-mil nitrile glove is <2 minutes . The solvent acts as a "Trojan Horse," dragging the pyridine derivative through the glove material. Double gloving provides a sacrificial outer layer and a visual breach indicator.
Operational Workflow: A Self-Validating System
This protocol integrates safety checks directly into the experimental workflow.
Phase A: Engineering Control Verification
Airflow Check: Verify fume hood face velocity is 80–100 fpm (0.4–0.5 m/s).
Static Neutralization: Halogenated pyridines are often fluffy, electrostatic solids. Place an ionizing fan or antistatic gun inside the hood to prevent powder scattering during weighing.
Phase B: Weighing & Transfer (The "Zero-Dust" Method)
Tare Setup: Place the receiving vessel (flask) inside a secondary container (beaker) to catch spills.
Transfer: Use a disposable antistatic spatula. Do not pour from the source bottle.
Rinse-Down: Immediately after transfer, use the reaction solvent to rinse the neck of the flask and the spatula into the reaction mixture. This ensures 100% mass transfer and eliminates dry dust hazards for the next user.
Phase C: Reaction Monitoring
Syringe Safety: When sampling for TLC/HPLC, use Luer-lock syringes to prevent needle pop-off due to solvent vapor pressure.
Needle Disposal: Do not recap. Drop directly into a sharps container located inside the hood.
Emergency & Disposal Logistics
Spill Response (Solid)
Isolate: Close the hood sash immediately to prevent dust drift.
PPE Up: Don double gloves and a P100 respirator if the sash must be raised.
Neutralize: Cover the powder with a solvent-dampened pad (e.g., soaked in heptane) to prevent aerosolization, then wipe up.
Clean: Wash the surface with 1N HCl (to protonate the pyridine nitrogen, making it water-soluble) followed by soap and water.
Waste Disposal Path
Classification:Halogenated Organic Waste .
Segregation: Do not mix with strong oxidizers (e.g., nitric acid waste) or strong bases.
Labeling: Must explicitly list "2-Bromo-5-methoxy-4-methylpyridine" – do not just write "Organic Waste." The bromine atom poses specific incineration challenges that waste handlers must know about.
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this compound, ensuring no step is skipped.
Caption: Operational flow for 2-Bromo-5-methoxy-4-methylpyridine, distinguishing between solid-state handling and high-risk solvated handling.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
PubChem. (2024). Compound Summary: Halogenated Pyridines. National Library of Medicine. [Link]